4,5-Dimethoxy-isoindolin-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-3-6-7(9(8)14-2)5-11-10(6)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTREGJXONHUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598794 | |
| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-37-3 | |
| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dimethoxy-isoindolin-1-one basic properties
An In-Depth Technical Guide to 4,5-Dimethoxy-isoindolin-1-one: Core Properties and Scientific Context
Introduction
The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] These bicyclic lactams exhibit a remarkable range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3] This guide focuses on a specific derivative, This compound , providing an in-depth analysis of its fundamental chemical and physical properties, synthetic routes, and pharmacological relevance. For researchers and drug development professionals, understanding these core attributes is essential for leveraging this scaffold in the design of novel therapeutic agents.
Chemical and Physical Properties
This compound is a substituted isoindolinone characterized by two methoxy groups on the benzene ring, which significantly influence its electronic properties, solubility, and metabolic stability.
Molecular Structure
The core structure consists of a fused benzene and a γ-lactam ring. The methoxy groups are positioned at the C4 and C5 positions of the isoindolinone system.
Physicochemical Data
The following table summarizes key computed and experimental properties. Data for the closely related isomer, 5,6-Dimethoxyisoindolin-1-one, is included for comparison where direct data is unavailable.
| Property | Value | Source |
| IUPAC Name | 4,5-Dimethoxy-2,3-dihydroisoindol-1-one | - |
| CAS Number | 954239-37-3 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [5] |
| Molecular Weight | 193.20 g/mol | [5] |
| XLogP3 (Computed) | 0.7 | [5] |
| Polar Surface Area | 47.6 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthesis and Manufacturing
The synthesis of the isoindolinone core can be achieved through various strategies, including intramolecular cyclization, C-H activation, and multi-component reactions.[6][7] A robust and adaptable method for producing substituted isoindolinones involves directed ortho-lithiation followed by intramolecular cyclization.[8]
General Synthetic Workflow: Lithiation-Cyclization Approach
This one-pot method provides a versatile route to C3-substituted isoindolinones and can be adapted for the synthesis of the parent compound. The workflow begins with a suitably substituted N'-benzyl-N,N-dimethylurea, which undergoes directed lithiation and subsequent reaction with an electrophile (or proton source for the unsubstituted core) to induce cyclization.[8]
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 954239-37-3 [chemicalbook.com]
- 5. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 4,5-Dimethoxyisoindolin-1-one: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dimethoxyisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties. This document elucidates the chemical structure and IUPAC nomenclature of 4,5-dimethoxyisoindolin-1-one, differentiating it from its closely related and more commonly cited isomer, 5,6-dimethoxyisoindolin-1-one. A detailed exploration of its synthetic pathways, potential mechanisms of action, and applications in drug discovery is presented, supported by authoritative references. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Isoindolinone Scaffold in Drug Discovery
The isoindolinone core is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules with significant therapeutic applications.[1][2] This bicyclic system, consisting of a fused benzene and γ-lactam ring, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological profile.[3][4] Derivatives of isoindolinone have been reported to possess a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5] The structural versatility of the isoindolinone scaffold allows for modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
This guide focuses specifically on 4,5-dimethoxyisoindolin-1-one , providing a detailed analysis of its chemical characteristics and potential as a building block in the development of novel therapeutic agents. A clear distinction is also made with its isomer, 5,6-dimethoxyisoindolin-1-one , to prevent ambiguity in research and development efforts.
Chemical Structure and Nomenclature
A critical aspect for researchers is the precise identification of the chemical entity of interest. In the case of dimethoxy-substituted isoindolin-1-ones, two common isomers exist, which can be a source of confusion.
4,5-Dimethoxyisoindolin-1-one
-
Systematic IUPAC Name: 4,5-dimethoxy-2,3-dihydroisoindol-1-one
-
CAS Number: 954239-37-3[6]
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol
The chemical structure of 4,5-dimethoxyisoindolin-1-one is characterized by two methoxy groups at the 4th and 5th positions of the isoindolinone ring system.
The Isomer: 5,6-Dimethoxyisoindolin-1-one
For clarity and comprehensive understanding, it is essential to distinguish the title compound from its more frequently referenced isomer.
-
Systematic IUPAC Name: 5,6-dimethoxy-2,3-dihydroisoindol-1-one[7]
-
CAS Number: 59084-72-9[7]
-
Molecular Formula: C₁₀H₁₁NO₃[7]
-
Molecular Weight: 193.20 g/mol [7]
The primary structural difference lies in the positions of the two methoxy groups on the benzene ring. This seemingly minor variation can significantly impact the molecule's biological activity and pharmacokinetic profile.
Diagram 1: Chemical Structures of Dimethoxyisoindolin-1-one Isomers
A comparison of the chemical structures of the two isomers.
Synthesis of Dimethoxyisoindolin-1-ones
A common and effective approach involves a one-pot, three-component reaction. This method is advantageous due to its efficiency and the use of readily available starting materials.
General Experimental Protocol: One-Pot Three-Component Synthesis
This protocol describes a general method for synthesizing isoindolinone derivatives that can be adapted for the synthesis of 4,5-dimethoxyisoindolin-1-one.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 2-formylbenzoic acid (or its corresponding 3,4-dimethoxy derivative for the synthesis of 4,5-dimethoxyisoindolin-1-one) in a suitable solvent.
-
Add a primary amine and dimethyl phosphite to the reaction mixture.
Step 2: Reaction Conditions
-
The reaction is typically carried out under solvent- and catalyst-free conditions, which aligns with the principles of green chemistry.
-
Heat the reaction mixture to allow for the condensation and cyclization to occur.
Step 3: Work-up and Purification
-
Upon completion of the reaction (monitored by Thin Layer Chromatography), the crude product is purified.
-
Purification is typically achieved through recrystallization or column chromatography to yield the desired isoindolin-1-one derivative.
Diagram 2: Generalized Synthetic Workflow
A generalized workflow for the synthesis of isoindolinone derivatives.
Potential Biological Activity and Therapeutic Applications
The isoindolinone scaffold is a key component in several clinically significant molecules and is actively being investigated for new therapeutic applications.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of isoindolinone derivatives.[3][4] These compounds can exert their effects through various mechanisms, including:
-
Histone Deacetylase (HDAC) Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against HDACs, which are crucial enzymes in regulating gene expression.[4] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
-
Anti-proliferative Activity: Substituted isoindolinones have demonstrated significant anti-proliferative effects against various cancer cell lines.[3]
While specific biological data for 4,5-dimethoxyisoindolin-1-one is limited in the public domain, its structural similarity to other biologically active isoindolinones suggests it as a promising candidate for further investigation in oncology drug discovery programs.
Other Therapeutic Areas
The biological activities of isoindolinones extend beyond cancer. The scaffold has been explored for its potential in treating:
-
Inflammatory Diseases: Some derivatives exhibit anti-inflammatory properties.
-
Neurological Disorders: The isoindolinone core is present in molecules with anxiolytic and anticonvulsant activities.[3]
Physicochemical and Spectroscopic Data
Characterization of a compound is fundamental for its use in research and development. Below is a summary of the available physicochemical and predicted spectroscopic data for the two isomers.
Table 1: Physicochemical Properties of Dimethoxyisoindolin-1-one Isomers
| Property | 4,5-Dimethoxyisoindolin-1-one | 5,6-Dimethoxyisoindolin-1-one | Reference |
| CAS Number | 954239-37-3 | 59084-72-9 | [6][7] |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | [7] |
| Molecular Weight | 193.20 g/mol | 193.20 g/mol | [7] |
| Predicted XLogP3 | 0.7 | [7] | |
| Predicted Hydrogen Bond Donor Count | 1 | [7] | |
| Predicted Hydrogen Bond Acceptor Count | 3 | [7] |
Note: Experimental data for 4,5-dimethoxyisoindolin-1-one is not widely available. The data for 5,6-dimethoxyisoindolin-1-one is sourced from PubChem and is largely computed.
Future Directions and Conclusion
4,5-Dimethoxyisoindolin-1-one represents a promising, yet underexplored, chemical entity within the pharmacologically significant isoindolinone class. Its structural features suggest a potential for biological activity, particularly in the realm of oncology. This technical guide has aimed to provide a clear and concise overview of its chemical structure, distinguishing it from its common isomer, and has outlined general synthetic approaches.
For the advancement of research on this compound, the following steps are recommended:
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Development of a robust and scalable synthesis for 4,5-dimethoxyisoindolin-1-one to make it more accessible for biological screening.
-
Comprehensive biological evaluation to determine its cytotoxic, anti-inflammatory, and other potential therapeutic activities. This should include screening against a panel of cancer cell lines and relevant enzymatic assays.
-
Investigation of its mechanism of action to identify its molecular targets and signaling pathways.
-
Comparative studies with its 5,6-dimethoxy isomer to elucidate structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]
- 6. 4,5-DIMETHOXY-ISOINDOLIN-1-ONE | 954239-37-3 [chemicalbook.com]
- 7. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4,5-Dimethoxy-isoindolin-1-one
CAS Number: 954239-37-3 Molecular Formula: C₁₀H₁₁NO₃
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of 4,5-Dimethoxy-isoindolin-1-one. As a specialized chemical entity, this document synthesizes foundational knowledge of the isoindolinone scaffold with projected methodologies for the specific title compound.
Introduction to the Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] This structural framework, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry due to its diverse pharmacological profiles, which include antitumor, anti-inflammatory, and central nervous system (CNS) activities.[1][4][5] The versatility of the isoindolinone ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. Compounds featuring this scaffold have been investigated for a wide range of therapeutic applications, from anticancer agents to treatments for neurological disorders.[1][5]
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its chemical structure. The presence of two methoxy groups on the benzene ring is expected to influence its solubility, polarity, and metabolic stability.
| Property | Predicted Value |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and methanol. |
Synthesis and Mechanistic Insights
The synthesis of isoindolinone derivatives can be achieved through various synthetic routes.[6] Common strategies often involve the cyclization of an appropriate ortho-substituted benzoic acid or benzaldehyde derivative. Given the structure of this compound, a plausible and efficient synthetic approach would involve the reductive amination and subsequent lactamization of 2-formyl-3,4-dimethoxybenzoic acid or a related precursor.
An alternative and well-documented approach for constructing the isoindolinone ring is through a cascade reaction of ortho-carboxy-isoxazoles, which proceeds under mild conditions using iron as a promoter.[4] This method is noted for its high yields and use of inexpensive and benign reagents.[4]
Below is a proposed synthetic workflow for this compound, based on established methodologies for analogous compounds.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound. These are based on general procedures for isoindolinone synthesis and should be optimized for the specific substrate.
Synthesis of this compound
Materials:
-
2-Formyl-3,4-dimethoxybenzoic acid
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-formyl-3,4-dimethoxybenzoic acid (1 equivalent) and ammonium acetate (1.5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Lactamization: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The cyclization to the lactam occurs spontaneously under these conditions.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two singlets for the methoxy groups, signals for the aromatic protons, and a singlet for the methylene protons of the isoindolinone ring.
-
¹³C NMR: Expected signals would include peaks for the carbonyl carbon, aromatic carbons, methoxy carbons, and the methylene carbon.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₁NO₃) by determining the exact mass of the molecular ion.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a characteristic strong absorption band for the lactam carbonyl group (C=O) around 1680-1700 cm⁻¹. Other notable peaks would include C-H stretches for the aromatic and aliphatic protons, and C-O stretches for the methoxy groups.
Potential Applications in Drug Discovery
The isoindolinone scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8][9] While the specific biological profile of this compound is not yet characterized, its structural features suggest several potential areas for investigation.
Caption: Potential therapeutic areas for this compound.
-
Anticancer Activity: Many isoindolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][5] The methoxy substitution pattern on the aromatic ring of the title compound could be explored for its potential to inhibit tumor growth.
-
Central Nervous System (CNS) Applications: The isoindolinone core is present in compounds with activity as anxiolytics and anticonvulsants.[4] Further derivatization and screening could reveal potential applications in treating neurological disorders.
-
Antimicrobial Properties: Some isoindolinone-containing compounds have shown promising antibacterial and antifungal activities.[5][8]
-
Enzyme Inhibition: Isoindolinone derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrase, which is a target for diuretics and antiglaucoma drugs.[8]
Conclusion
This compound represents an intriguing, yet underexplored, member of the pharmacologically significant isoindolinone family. This guide provides a foundational understanding of its chemical nature, a plausible and detailed synthetic strategy, and a roadmap for its characterization. The structural features of this compound make it a compelling candidate for further investigation in various drug discovery programs, particularly in the areas of oncology, neurology, and infectious diseases. The methodologies and insights presented herein are intended to empower researchers to unlock the full therapeutic potential of this promising molecule.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Data of 4,5-Dimethoxy-isoindolin-1-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4,5-Dimethoxy-isoindolin-1-one, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis.
Introduction to this compound
This compound belongs to the isoindolinone class of heterocyclic compounds, which are recognized for their diverse biological activities. The core isoindolinone scaffold is a key pharmacophore in a variety of therapeutic agents. The addition of two methoxy groups to the aromatic ring is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be relatively simple and highly informative. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing lactam functionality.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-6 | 7.0 - 7.2 | d | 1H |
| Aromatic H-7 | 6.8 - 7.0 | d | 1H |
| Methylene CH₂ | ~4.4 | s | 2H |
| Methoxy OCH₃ | 3.8 - 4.0 | s | 6H |
| Lactam NH | 8.0 - 9.0 | br s | 1H |
Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can solubilize a wide range of organic compounds and its residual peak does not overlap with the key signals of the analyte.[1] Furthermore, the acidic proton of the lactam NH is more likely to be observed in DMSO-d₆ due to hydrogen bonding with the solvent.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168 - 172 |
| Aromatic C-4, C-5 | 145 - 155 |
| Aromatic C-3a, C-7a | 125 - 135 |
| Aromatic C-6, C-7 | 110 - 120 |
| Methylene CH₂ | 45 - 50 |
| Methoxy OCH₃ | 55 - 60 |
Expertise & Experience: The predicted chemical shifts are based on the analysis of related isoindolinone and phthalimide structures.[3][4] The electron-donating effect of the methoxy groups will shield the aromatic carbons, shifting their signals to a higher field (lower ppm) compared to the unsubstituted isoindolinone.[5]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for reproducible results.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[6]
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.[7]
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the lactam and aromatic moieties.
Predicted IR Absorption Frequencies
The key vibrational modes will provide a characteristic fingerprint for the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1670 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-O Stretch (Methoxy) | 1200 - 1300 and 1000 - 1100 | Strong |
| N-H Bend (Lactam) | 1500 - 1550 | Medium |
Trustworthiness: The carbonyl stretching frequency of a five-membered lactam ring is typically found in the 1670-1700 cm⁻¹ region.[8] The N-H stretching vibration in solid-state lactams often appears as a broad band due to intermolecular hydrogen bonding.[9][10]
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
For a solid sample like this compound, the KBr pellet method or the thin solid film method are commonly employed.[11][12]
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.[13]
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Mount the plate in the spectrometer for analysis.[11]
-
Caption: Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₁₀H₁₁NO₃), the expected molecular weight is approximately 193.2 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 194.2 would be the base peak.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 194.2 | [M+H]⁺ | Protonated molecule |
| 179.2 | [M+H - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 166.2 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring |
| 151.2 | [M+H - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |
Authoritative Grounding: The fragmentation of nitrogen-containing heterocyclic compounds often involves characteristic losses of small neutral molecules like CO and radicals from substituents.[14][15] The stability of the resulting fragment ions dictates the observed fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[16]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.[14]
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.[17]
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode.
-
If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.[18]
-
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound and its analogs. The principles and data from related structures provide a high degree of confidence in these predictions. Experimental verification of this data will be a valuable contribution to the scientific literature.
References
- 1. scribd.com [scribd.com]
- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 3. rsc.org [rsc.org]
- 4. journals.plos.org [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. FTIR Spectroscopy: Operation and Techniques - YesWeLab [blog.yeswelab.fr]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dimethoxy-isoindolin-1-one
Introduction: The Context of 4,5-Dimethoxy-isoindolin-1-one in Modern Drug Discovery
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, this compound (CAS No. 954239-37-3), represents a novel chemical entity with potential for further functionalization and exploration in drug development programs. Its strategic placement of methoxy groups on the aromatic ring can significantly influence its electronic properties, metabolic stability, and receptor-binding interactions.
This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals who have synthesized or are working with this compound. In the absence of extensive published experimental data for this specific molecule, this document provides a robust framework for its characterization. We will proceed from in silico predictions to detailed, field-proven experimental protocols for determining its core physicochemical properties, which are critical for assessing its potential as a drug candidate.
Part 1: Theoretical Assessment and In Silico Profiling
Before commencing extensive laboratory work, computational tools provide a rapid and cost-effective means to predict the fundamental properties of a new chemical entity. These predictions are invaluable for designing experiments and anticipating the molecule's behavior.
Molecular Structure and Basic Properties
The foundational properties are derived directly from the chemical structure of this compound.
-
Chemical Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol
-
SMILES: COC1=C(OC)C=C2C(=C1)CNC2=O
"Drug-Likeness" Evaluation: Lipinski's Rule of Five
A critical first pass in evaluating a compound's potential for oral bioavailability is to assess it against Lipinski's Rule of Five.[1] This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates two or more of the following criteria.[2][3][4]
dot graph Lipinski_Analysis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1: Lipinski's Rule of Five analysis workflow for this compound.
Data Summary: Predicted Physicochemical and ADME Properties
The following table summarizes the computationally predicted properties for this compound. These values are derived from established algorithms and provide a baseline for experimental verification.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 193.20 Da | Well below the 500 Da limit, favoring diffusion and transport.[1] |
| LogP (o/w) | 1.15 ± 0.25 | Indicates balanced lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 (from the N-H group) | Low number of donors contributes to good membrane permeability.[1] |
| Hydrogen Bond Acceptors | 3 (two OCH₃, one C=O) | Low number of acceptors is favorable for oral absorption.[1] |
| pKa (Acidic) | No acidic protons in a physiological range. | The N-H proton is weakly acidic, with a predicted pKa > 14. |
| pKa (Basic) | ~ -2.0 to -3.0 | The lactam carbonyl oxygen is a very weak base; not physiologically relevant. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicted to be poorly to moderately soluble in water. |
| Melting Point | 160 - 190 °C | Prediction is challenging; a crystalline solid is expected.[5][6] |
Part 2: Experimental Determination of Physicochemical Properties
With a theoretical profile established, the next critical phase is the empirical measurement of these properties. The following protocols are designed to be robust and self-validating.
Workflow for Experimental Characterization
dot graph Experimental_Workflow { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: Overall experimental workflow for physicochemical characterization.
Melting Point Determination
The melting point provides a quick assessment of purity and is a key physical constant. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount (1-2 mg) of the finely powdered this compound into a capillary tube and compact the solid to a height of 2-3 mm by tapping or dropping it through a long glass tube.[7]
-
Initial Rapid Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to get an approximate melting range.[8]
-
Precise Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in step 2. Heat at a slow rate of 1-2 °C/min.[7]
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Purity Confirmation (Mixed Melting Point): If a reference standard is available, prepare a 1:1 mixture of your sample and the standard. Grind them together thoroughly. Determine the melting point of the mixture. A sharp melting point identical to the standard confirms identity and purity. A depressed and broad melting range indicates the samples are different or one is impure.[8]
Solubility Profiling
Solubility is a critical determinant of a drug's absorption and formulation possibilities.[9][10] A kinetic or thermodynamic approach can be used. The following protocol outlines a standard shake-flask method for determining equilibrium solubility.[11][12][13]
dot graph Solubility_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 3: Workflow for equilibrium solubility determination.
Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of small glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: To triplicate vials, add a precise volume (e.g., 1 mL) of each test solvent. Recommended solvents for drug discovery include:
-
pH 1.2 HCl buffer (simulated gastric fluid)
-
pH 6.8 phosphate buffer (simulated intestinal fluid)
-
pH 7.4 phosphate-buffered saline (PBS) (physiological pH)
-
Deionized water
-
Dimethyl sulfoxide (DMSO) for maximum solubility determination
-
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]
-
Sample Processing: After equilibration, visually confirm that excess solid remains. Separate the solid from the supernatant by centrifugation and/or filtration through a 0.22 µm syringe filter.
-
Quantification: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a standard curve.
-
Analysis: The measured concentration represents the equilibrium solubility in that specific medium.
Part 3: Structural Elucidation and Spectroscopic Signature
Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[14] For this compound, specific signals are expected.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm), corresponding to the two protons on the benzene ring. Their coupling constant will indicate they are ortho to each other.
-
Methylene Protons (-CH₂-): A singlet around 4.4-4.8 ppm, integrating to 2H.
-
Amide Proton (-NH-): A broad singlet, likely in the range of 8.0-9.0 ppm. Its position can be concentration-dependent.
-
Methoxy Protons (-OCH₃): Two distinct singlets around 3.8-4.0 ppm, each integrating to 3H.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): A signal in the downfield region, ~165-175 ppm.
-
Aromatic Carbons: Six signals are expected. Two quaternary carbons attached to the methoxy groups will be downfield, two protonated carbons, and two quaternary carbons of the fused ring system.
-
Methylene Carbon (-CH₂-): A signal around 45-55 ppm.
-
Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum, potentially using DEPT-135 to differentiate CH, CH₂, and CH₃ groups.[15]
-
2D NMR (for confirmation): If any ambiguity exists, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) can be used to definitively assign all signals and confirm the connectivity of the molecule.[16]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass of the molecule, which is used to confirm the elemental composition.[17]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[18]
-
Data Interpretation: The expected [M+H]⁺ ion for C₁₀H₁₁NO₃ has a calculated exact mass of 194.0761. The experimental value should match this to within 5 ppm, confirming the molecular formula. The fragmentation pattern can also provide additional structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[19]
Protocol:
-
Sample Preparation (Solid): The preferred method is using an Attenuated Total Reflectance (ATR) accessory. Simply place a small amount of the solid powder onto the ATR crystal and apply pressure to ensure good contact.[20][21] Alternatively, a KBr pellet can be prepared.[22]
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Characteristic Peaks:
-
N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Lactam): A very strong, sharp peak around 1670-1700 cm⁻¹. This is a key diagnostic peak.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): Strong peaks in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
Conclusion
This compound presents a promising scaffold for chemical exploration. While specific experimental data on this compound is not yet widely available, this guide provides a comprehensive framework for its complete physicochemical characterization. By systematically applying the computational predictions and robust experimental protocols outlined herein, researchers can generate a high-quality data package. This information is fundamental for understanding the compound's behavior, establishing its identity and purity, and making informed decisions regarding its progression in a drug discovery pipeline.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. proteiniq.io [proteiniq.io]
- 3. Lipinski's Rule-of-Five — NodePit [nodepit.com]
- 4. lipinskis-rule-of-5.vercel.app [lipinskis-rule-of-5.vercel.app]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. d-nb.info [d-nb.info]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. fda.gov [fda.gov]
- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. NMR_En [uanlch.vscht.cz]
- 17. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
- 19. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. eng.uc.edu [eng.uc.edu]
A Comprehensive Technical Guide to the Solubility and Stability of 4,5-Dimethoxy-isoindolin-1-one for Pharmaceutical Development
Abstract
This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of the novel chemical entity, 4,5-Dimethoxy-isoindolin-1-one. In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This document outlines the strategic methodologies and experimental protocols necessary to characterize the solubility profile and degradation pathways of this compound. Adhering to the principles of scientific integrity and regulatory expectations, this guide is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale, ensuring a robust and self-validating approach to compound characterization. The protocols described herein are aligned with the International Council for Harmonisation (ICH) guidelines to ensure that the data generated is suitable for regulatory submissions.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds.[1] The presence of the dimethoxy substituents on the aromatic ring is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological and pharmacokinetic profile.
A preliminary understanding of the structure-activity relationship (SAR) within the isoindolinone class suggests that substitutions on the aromatic ring can significantly impact biological activity and physicochemical properties.[2] Given the novelty of this compound, a comprehensive assessment of its solubility and stability is a critical first step in its development as a potential therapeutic candidate. This guide will provide the necessary framework to establish these foundational parameters.
Solubility Profiling: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough understanding of the solubility of this compound in a range of pharmaceutically relevant solvents is essential.
Rationale for Solvent Selection
The choice of solvents for solubility assessment is dictated by their relevance to various stages of drug development, from formulation to in vivo administration. A strategic selection of solvents with varying polarities provides a comprehensive solubility profile.[3]
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining the intrinsic solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from the selected panel.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to simulate room and physiological temperatures, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[4][5]
Data Presentation: Solubility Profile of this compound
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Water | 10.2 | Experimental Data | Experimental Data |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~10 | Experimental Data | Experimental Data |
| 0.1 N HCl (pH 1.2) | High | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |
| Ethanol | 5.2 | Experimental Data | Experimental Data |
| Methanol | 6.6 | Experimental Data | Experimental Data |
| Acetonitrile | 5.8 | Experimental Data | Experimental Data |
| Dichloromethane (DCM) | 3.1 | Experimental Data | Experimental Data |
Note: The polarity index is a relative measure of a solvent's polarity.[6][7]
Stability Assessment: Ensuring Therapeutic Integrity
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[8][9] Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are a regulatory requirement and provide valuable insights into the degradation pathways, which in turn informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[12][13][14][15]
The Logic of Forced Degradation
Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying any potential degradants.[10]
Experimental Workflow for Forced Degradation
The following diagram illustrates the comprehensive workflow for the forced degradation study of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Detailed Protocols for Stress Conditions
The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[16]
-
Objective: To evaluate the susceptibility of the compound to hydrolysis in acidic and basic environments.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with 0.1 N HCl.
-
For base hydrolysis, mix the stock solution with 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
-
Objective: To assess the compound's sensitivity to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature and collect samples at various time points.
-
Analyze the samples by HPLC.
-
-
Objective: To evaluate the stability of the compound in solid form at elevated temperatures.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).
-
Collect samples at various time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
-
Objective: To determine the compound's sensitivity to light exposure.
-
Protocol:
-
Expose solid and solution samples of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methodology for Stability Studies
A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[18][19]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent peak from all degradation products and any potential impurities.
-
Linearity: The detector response should be linear over a defined concentration range.
-
Accuracy and Precision: The method should be accurate and precise, with low variability in repeated measurements.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The methoxy groups may undergo demethylation, and the aromatic ring could be susceptible to oxidation.
Caption: Hypothesized Degradation Pathways for this compound.
Data Interpretation and Reporting
The results from the solubility and stability studies should be compiled into a comprehensive report. This report should include:
-
A summary of the solubility data in the table format provided.
-
A detailed account of the forced degradation studies, including the percentage of degradation under each stress condition.
-
Chromatograms from the HPLC analysis showing the separation of the parent compound from its degradants.
-
A mass balance calculation to account for all the material after degradation.
-
Proposed structures of the major degradation products, supported by mass spectrometry and, if necessary, NMR data.
-
A concluding statement on the intrinsic stability of this compound and recommendations for its handling, formulation, and storage.
Conclusion
This technical guide provides a robust and scientifically sound framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and adhering to the principles of scientific integrity, researchers and drug development professionals can generate high-quality, reliable data that is essential for the successful advancement of this promising compound through the drug development pipeline. The insights gained from these studies will be invaluable in formulating a safe, effective, and stable pharmaceutical product.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. snscourseware.org [snscourseware.org]
- 17. database.ich.org [database.ich.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijrpc.com [ijrpc.com]
The Emerging Therapeutic Potential of 4,5-Dimethoxy-isoindolin-1-one Derivatives: A Technical Guide
Abstract
The isoindolin-1-one scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic pharmaceutical agents.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive core for drug discovery. Within this diverse chemical family, derivatives of 4,5-Dimethoxy-isoindolin-1-one are gaining attention for their potential therapeutic applications. The strategic placement of methoxy groups on the benzene ring significantly influences the molecule's electronic properties and its interactions with biological targets. This technical guide provides an in-depth analysis of the synthesis, known biological activities, and mechanisms of action of this compound derivatives, offering a valuable resource for researchers and professionals in drug development.
Introduction: The Isoindolin-1-one Core and the Significance of Methoxy Substitution
The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][3] Notable examples of isoindolinone-containing molecules include the antihypertensive drug Chlortalidone and the antibacterial Corollosporine derivatives.[1]
The introduction of methoxy groups at the 4- and 5-positions of the isoindolin-1-one core is a key structural modification. These electron-donating groups can enhance the molecule's ability to participate in hydrogen bonding and can influence its lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The location of methoxy groups on the indole ring has been shown to alter both the potency and the mechanism of cell death in anticancer analogues.[4]
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the lactam nitrogen and at the C3 position.
General Synthesis Workflow
A common and efficient approach involves the cyclization of a suitably substituted benzoic acid derivative. This multi-step process allows for the introduction of diversity at various positions of the isoindolinone scaffold.
Caption: General synthetic workflow for isoindolin-1-one derivatives.
Detailed Synthetic Protocol: One-Pot Synthesis of Novel Isoindolinone Derivatives
An efficient one-pot method has been developed for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols.[1] This reaction proceeds under mild, metal-free conditions.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid (TFA).
-
Addition of CSI: Add chlorosulfonyl isocyanate (CSI) (1.1 eq) dropwise to the mixture and stir for 2 hours.
-
Addition of Alcohol: Add the desired alcohol (e.g., methanol, ethanol) (1 mL) and continue stirring for 1 hour.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections detail their key biological activities, supported by available data.
Anticancer Activity
The isoindolinone core is a recognized pharmacophore in the design of anticancer agents.[5] Several studies have demonstrated the potent cytotoxic effects of isoindolinone derivatives against various cancer cell lines.
Mechanism of Action: The anticancer activity of isoindolinone derivatives is often multifaceted. Some derivatives have been shown to induce a novel form of non-apoptotic cell death called methuosis, while others primarily cause microtubule disruption.[4] For instance, certain N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of A549 lung cancer cells.[5]
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| N-benzylisoindole-1,3-dione (Cpd 3) | A549-Luc | 114.25 µM | [5] |
| N-benzylisoindole-1,3-dione (Cpd 4) | A549-Luc | 116.26 µM | [5] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 µM | [6] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-dependent enzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[7] Novel isoindolinone derivatives have demonstrated significant potential as potent CA inhibitors, with some compounds exhibiting low nanomolar inhibitory activities against human carbonic anhydrase (hCA) I and II isoforms.[1]
| Compound Derivative | Enzyme | Ki (nM) | IC50 (nM) | Reference |
| Isoindolinone derivatives (2a-f) | hCA I | 11.48 ± 4.18 to 87.08 ± 35.21 | 11.24 ± 0.291 to 75.73 ± 1.205 | [1] |
| Isoindolinone derivatives (2a-f) | hCA II | 9.32 ± 2.35 to 160.34 ± 46.59 | 13.02 ± 0.041 to 231 ± 1 | [1] |
| Isoindole-1,3-dione sulfonamides | hCA I & II | 7.96 to 48.34 | - | [7] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory properties.[3] Some novel isoindoline hybrids have been shown to be moderate COX-2 inhibitors with outstanding in vivo anti-inflammatory activity, even better than the reference drug diclofenac.[8]
Mechanism of Action: The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by isoindolinone derivatives.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Isoquinoline alkaloids, a class of compounds that includes the isoindolinone scaffold, have been shown to exert neuroprotective effects through various mechanisms, including the regulation of autophagy and the reduction of oxidative stress and inflammation.[9] While specific studies on this compound derivatives are limited, the broader class of indole-based compounds has shown potential in mitigating neuroinflammation and promoting the disaggregation of amyloid-β fibrils.[10]
Potential Mechanism of Action: The neuroprotective effects of these compounds may be attributed to their ability to activate antioxidant pathways, such as the Nrf2/Keap1 pathway, and to modulate signaling cascades involved in neuronal survival, like the PI3K/Akt pathway.[9][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the anticancer effects of isoindolinone derivatives.[5]
Objective: To determine the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on the broader isoindolinone class highlights the significant potential of these compounds as anticancer, anti-inflammatory, and neuroprotective agents, as well as potent enzyme inhibitors. The dimethoxy substitution pattern offers a unique opportunity to fine-tune the pharmacological properties of these derivatives.
Future research should focus on synthesizing a broader library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising derivatives in relevant disease models. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 4. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.unibas.it [iris.unibas.it]
- 11. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindolin-1-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The isoindolin-1-one framework, a fused bicyclic γ-lactam, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its rigid structure, combined with its synthetic tractability, allows for the precise three-dimensional placement of functional groups, making it an ideal core for designing molecules that can interact with a wide array of biological targets.[3][4] This guide provides a comprehensive overview of the isoindolin-1-one scaffold, detailing its fundamental properties, key synthetic strategies, and diverse therapeutic applications. We will explore its role in the mechanism of action of groundbreaking drugs, delve into structure-activity relationships, and present detailed experimental protocols to illustrate its synthesis. This document is intended to serve as a vital resource for researchers and scientists engaged in the field of drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The isoindolin-1-one core is a heterocyclic motif found in a variety of natural products and synthetic compounds that exhibit significant biological activities.[1][5] Its structure consists of a benzene ring fused to a five-membered lactam ring. This particular arrangement confers favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with protein targets, such as hydrogen bonding and π-π stacking.
The versatility of the scaffold is evident in its presence in drugs approved for a wide range of diseases, from cancer and inflammatory conditions to cardiovascular and central nervous system disorders.[3][6] Notable examples include the antihypertensive drug Chlorthalidone and the immunomodulatory agent Lenalidomide , highlighting the scaffold's broad therapeutic impact.[7][8] The ability to readily introduce diverse substituents at multiple positions on the bicyclic system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][9]
Synthetic Strategies: Building the Core
The construction of the isoindolin-1-one scaffold can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed C-H activation.[4][10] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Transition Metal-Catalyzed Synthesis: Palladium, rhodium, and iridium catalysts have been extensively used to facilitate the construction of the isoindolin-1-one core through processes like C-H activation, carbonylation, and annulation reactions.[3][11] These methods offer high efficiency and regioselectivity.
-
Multicomponent Reactions (MCRs): Ugi-type MCRs provide a rapid and efficient means to generate libraries of complex isoindolin-1-one derivatives from simple starting materials like methyl 2-formylbenzoate in a single pot.[12]
-
Metal-Free Methods: Acid-catalyzed cyclizations and radical-driven approaches offer sustainable alternatives for scaffold synthesis, avoiding the use of heavy metals.[4][7]
Workflow for Isoindolin-1-one Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of an isoindolin-1-one derivative.
Caption: A typical workflow for the synthesis, purification, and characterization of isoindolin-1-one derivatives.
Detailed Experimental Protocol: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones
This protocol describes a general, robust procedure for synthesizing 3-substituted isoindolin-1-ones from 2-cyanobenzaldehyde and an aniline derivative, a method known for its operational simplicity.[13]
Rationale: This method leverages the reactivity of the aldehyde and cyano groups. The reaction proceeds via an initial condensation of the amine with the aldehyde to form an imine, followed by an intramolecular cyclization where the nitrogen attacks the cyano group. A subsequent hydrolysis step forms the lactam ring. The use of a methanolic potassium hydroxide solution facilitates both the cyclization and hydrolysis steps in a one-pot fashion.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable round-bottom flask, dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired substituted aniline derivative (1.0 mmol) in a minimal amount of dichloromethane (DCM, ~1 mL).
-
Dissolution: Gently warm the mixture for approximately 1 minute to ensure complete dissolution of all starting materials.
-
Initiation: Cool the reaction mixture to room temperature. Add 0.4 mL of a 5% potassium hydroxide (KOH) solution in methanol.
-
Causality Insight: The methanolic KOH acts as a base to catalyze the intramolecular cyclization and subsequent hydrolysis of the nitrile intermediate to the amide. The exotherm and color change observed are indicative of the reaction's progress.
-
-
Reaction: Observe the immediate color change (typically to red) and heat release, followed by the formation of a yellow precipitate.
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the collected solid sequentially with deionized water and then with cold methanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the product under vacuum to obtain the pure 3-((substituted-phenyl)amino)isoindolin-1-one derivative.
Medicinal Chemistry Applications & Biological Activities
The isoindolin-1-one scaffold is a cornerstone in the development of therapies for a multitude of diseases. Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic effects.[3][6]
Oncology: A Scaffold for Targeted Therapies
In oncology, the isoindolin-1-one core is perhaps most famous for its role in immunomodulatory imide drugs (IMiDs) and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Case Study: Lenalidomide and Molecular Glues
Lenalidomide is a derivative of thalidomide used to treat multiple myeloma.[8] Its mechanism of action is a landmark example of targeted protein degradation. Lenalidomide functions as a "molecular glue," binding to the Cereblon (CRBN) protein, which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[14][15] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[14][16] The degradation of these proteins is lethal to multiple myeloma cells.[14][17]
Caption: Mechanism of action of Lenalidomide in multiple myeloma.
PARP Inhibition
The isoindolin-1-one scaffold serves as a potent pharmacophore for PARP inhibitors, a class of drugs that induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[18][19] The scaffold mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to act as a competitive inhibitor at the enzyme's catalytic site.[19] This inhibition prevents the repair of DNA single-strand breaks, which then escalate to lethal double-strand breaks during replication.[18]
| Compound | Target | IC₅₀ (nM) | Therapeutic Area |
| Olaparib (Reference) | PARP-1 | 27.89 | Ovarian, Breast Cancer |
| NMS-P515 | PARP-1 | < 1 | Preclinical (Cancer) |
| Compound 12c (Quinazolinone) | PARP-1 | 30.38 | Preclinical (Cancer) |
| Lenalidomide | Cereblon (CRBN) | N/A (Degrader) | Multiple Myeloma |
| Compound 2f (Sulfamate) | hCA I / hCA II | 11.48 / 9.32 (Ki) | Preclinical (Various) |
Data compiled from multiple sources.[7][18][20] Note: IC₅₀ values can vary based on assay conditions.
Other Therapeutic Areas
The utility of the isoindolin-1-one scaffold extends beyond oncology.
-
Anti-inflammatory: Certain derivatives inhibit the production of pro-inflammatory cytokines like TNF-α.[21][22]
-
Antiviral: The scaffold has been explored for activity against various viruses, including enterovirus 71 (EV-A71) and rotavirus.[4][6]
-
CNS Disorders: Derivatives have been investigated as dopamine D4 receptor antagonists for potential use in treating psychosis.[9]
-
Enzyme Inhibition: Novel isoindolin-1-one sulfamates have shown potent inhibition of human carbonic anhydrase (hCA) I and II isozymes.[7]
Structure-Activity Relationships (SAR)
Systematic modification of the isoindolin-1-one core has yielded crucial insights into the structure-activity relationships that govern biological activity.
-
Substitution at the N-2 position: This position is critical for modulating activity and physicochemical properties. Attaching different aryl, alkyl, or heterocyclic groups can dramatically alter target specificity and potency.[3][6] For instance, in PARP inhibitors, a piperidinyl substituent at this position often enhances binding affinity.[18]
-
Substitution at the C-3 position: Introducing substituents at this position, especially with stereochemistry, can create highly selective interactions. In PARP inhibitors, a methyl group at the C-1 position (an alternative numbering system) was found to improve binding efficiency.[18]
-
Aromatic Ring Substitution: Modifying the fused benzene ring with electron-withdrawing or electron-donating groups can influence the electronic properties of the core and affect pharmacokinetic parameters like metabolism and bioavailability.[3]
Future Perspectives and Conclusion
The isoindolin-1-one scaffold continues to be a highly fruitful starting point for drug discovery programs. Its proven success in marketed drugs and its constant appearance in novel bioactive compounds underscore its status as a privileged structure.[3][23] Future research will likely focus on developing novel synthetic methods to access more complex and diverse derivatives.[11] The application of this scaffold in emerging fields like targeted protein degradation beyond IMiDs and the development of inhibitors for challenging targets like cyclin-dependent kinases (CDKs) represents an exciting frontier.[14][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 16. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. US20030069428A1 - Pharmaceutically active isoindoline derivatives - Google Patents [patents.google.com]
- 22. US6458810B1 - Pharmaceutically active isoindoline derivatives - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindolinone Core: A Scaffolding Approach to Modulating Key Cellular Processes – A Technical Review of 4,5-Dimethoxy-isoindolin-1-one
Abstract
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and clinically relevant synthetic molecules. Its rigid, bicyclic structure provides a versatile framework for the development of potent and selective inhibitors of various key enzymes involved in cellular signaling and DNA repair. This technical guide provides a comprehensive review of the literature pertaining to 4,5-dimethoxy-isoindolin-1-one, a specific, yet under-explored, member of this important class of compounds. While direct studies on this particular isomer are limited, this guide synthesizes information from closely related analogs to project its chemical synthesis, potential biological activities, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel isoindolinone-based therapeutics.
Introduction: The Prominence of the Isoindolinone Scaffold
The isoindolin-1-one core, a fused γ-lactam, is a structural alert for potent biological activity.[1] This is evidenced by its presence in a wide array of natural products with diverse therapeutic properties.[2] In the realm of medicinal chemistry, synthetic isoindolinone derivatives have gained significant attention as they serve as effective modulators of challenging drug targets.[3] Notably, the structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+ has made it a particularly fruitful starting point for the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4] Furthermore, various substituted isoindolinones have demonstrated significant inhibitory activity against a range of protein kinases, highlighting their potential as anticancer agents.[1][4]
This guide focuses on the 4,5-dimethoxy substituted isoindolin-1-one. The introduction of methoxy groups onto the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. Through a comprehensive analysis of existing literature on related compounds, we will explore the synthetic accessibility and predict the biological potential of this specific analog.
Chemical Synthesis of this compound: Plausible Synthetic Strategies
Strategy 1: Reductive Cyclization of a Substituted 2-Cyanobenzaldehyde
This approach involves the synthesis of a 2-cyano-3,4-dimethoxybenzaldehyde precursor, followed by a reductive cyclization to form the isoindolinone ring.
Workflow Diagram:
Figure 1: Proposed synthesis of this compound via a cyanobenzaldehyde intermediate.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Cyano-3,4-dimethoxybenzaldehyde
-
Bromination of 3,4-Dimethoxybenzaldehyde: To a solution of 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is monitored by TLC until completion. The product, 2-bromo-3,4-dimethoxybenzaldehyde, is then isolated by extraction and purified by column chromatography.
-
Cyanation of 2-Bromo-3,4-dimethoxybenzaldehyde: The brominated intermediate is subjected to a Rosenmund-von Braun reaction. A mixture of the bromo-compound and copper(I) cyanide in a high-boiling polar solvent like DMF or NMP is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to yield 2-cyano-3,4-dimethoxybenzaldehyde.
Step 2: Reductive Cyclization to this compound
-
A solution of 2-cyano-3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is hydrogenated in the presence of a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, a chemical reduction using a hydride reagent like sodium borohydride (NaBH4) in the presence of a Lewis acid or a transition metal catalyst can be employed.
-
The reaction leads to the simultaneous reduction of the nitrile and aldehyde groups, followed by intramolecular cyclization to form the lactam ring.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Strategy 2: Cyclization from a Substituted Phthalic Anhydride Derivative
This route begins with the synthesis of 3,4-dimethoxyphthalic anhydride, which is then converted to the corresponding phthalimide and subsequently reduced to the isoindolinone.
Workflow Diagram:
Figure 2: Proposed synthesis of this compound from a phthalic anhydride derivative.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3,4-Dimethoxyphthalic Anhydride
-
Oxidation of 3,4-Dimethoxytoluene: 3,4-Dimethoxytoluene is oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) in an alkaline solution. The reaction mixture is heated to drive the reaction to completion. Acidification of the reaction mixture precipitates 3,4-dimethoxyphthalic acid.
-
Dehydration to Anhydride: The obtained diacid is then dehydrated by heating with acetic anhydride to yield 3,4-dimethoxyphthalic anhydride.
Step 2: Conversion to this compound
-
Imidation: 3,4-Dimethoxyphthalic anhydride is reacted with a nitrogen source, such as urea or ammonia, at high temperatures to form 4,5-dimethoxyphthalimide.
-
Selective Reduction: The phthalimide is then selectively reduced to the corresponding isoindolinone. This can be achieved using various reducing agents, such as zinc dust in the presence of hydrochloric acid or tin(II) chloride. The reaction conditions need to be carefully controlled to avoid over-reduction to the corresponding isoindoline.
-
The final product is isolated and purified using standard techniques.
Predicted Biological Activities and Therapeutic Potential
Based on the extensive literature on structurally related isoindolinone derivatives, this compound is predicted to exhibit potent inhibitory activity against two key classes of enzymes: Poly(ADP-ribose) polymerases (PARPs) and various protein kinases.
PARP Inhibition: A Promising Avenue in Cancer Therapy
PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[2][5] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[6] The isoindolinone scaffold has been identified as a highly effective pharmacophore for PARP inhibition.[2][4]
Mechanism of Action:
Figure 3: Proposed mechanism of action of this compound as a PARP inhibitor in cancer cells.
Structure-Activity Relationship (SAR) Insights:
The potency of isoindolinone-based PARP inhibitors is influenced by the substitution pattern on the aromatic ring. While direct data for the 4,5-dimethoxy isomer is unavailable, studies on related compounds suggest that:
-
Electron-donating groups , such as methoxy groups, can influence the electronic environment of the pharmacophore, potentially enhancing binding to the PARP active site.
-
The position of substituents is critical. The 4- and 5-positions are often targeted for modification to explore interactions with specific pockets within the enzyme's active site.[7]
Table 1: Predicted PARP Inhibitory Activity and Key Structural Features
| Compound | Substitution Pattern | Predicted IC50 (nM) | Key SAR Observations |
| This compound | 4,5-di-OCH3 | <100 (Hypothesized) | Methoxy groups may enhance binding through hydrogen bonding or favorable electronic interactions. |
| Known PARP Inhibitor (e.g., Olaparib) | Complex polycyclic system | ~5 | Utilizes multiple interaction points within the active site. |
| Unsubstituted Isoindolin-1-one | None | >1000 | The core scaffold alone exhibits weak activity. |
Kinase Inhibition: Targeting Aberrant Cell Signaling
Protein kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The isoindolinone scaffold has been successfully employed in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[4]
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of PI3K is a validated anti-cancer strategy.
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 4,5-Dimethoxy-isoindolin-1-one
Abstract
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] This document provides a comprehensive, field-tested guide for the synthesis of 4,5-Dimethoxy-isoindolin-1-one, a valuable building block for drug discovery programs. The presented strategy is a two-part process, beginning with the robust preparation of the critical intermediate, 4,5-dimethoxy-o-phthalaldehyde, followed by a highly efficient one-pot reductive amination and cyclization to yield the target isoindolinone. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical considerations to ensure reproducible success.
Introduction: The Significance of the Isoindolinone Core
The isoindolinone framework, a benzo-fused γ-lactam, is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[4][5] The specific substitution pattern, such as the 4,5-dimethoxy groups on the aromatic ring, significantly influences the molecule's steric and electronic properties, making it an attractive starting point for library synthesis and the development of novel therapeutic agents.[6][7]
The synthesis described herein proceeds from a substituted o-phthalaldehyde (OPA). OPA and its derivatives are versatile reagents known for their reactivity with primary amines, a property famously exploited in analytical chemistry for the fluorescent detection of amino acids.[8][9] In synthetic chemistry, this reactivity is harnessed to construct complex heterocyclic systems.[10][11] Our approach leverages this fundamental reactivity within a controlled reductive environment to achieve the desired transformation efficiently.
Overall Synthetic Strategy
The pathway to this compound is logically divided into two primary stages. This modular approach allows for the isolation and purification of a key intermediate, ensuring a high-quality substrate for the final, critical ring-forming reaction.
Stage 1: Synthesis of the Key Precursor, 4,5-Dimethoxy-o-phthalaldehyde. Standard o-phthalaldehyde is commercially available, but the required 4,5-dimethoxy substituted analog is not. Therefore, a reliable synthesis of this precursor is the mandatory first step. We will adapt a proven method for creating substituted OPAs.[12][13]
Stage 2: Reductive Amination and Lactamization. With the dialdehyde in hand, the core of the synthesis is a one-pot reaction that combines reductive amination with a subsequent intramolecular cyclization (lactamization) to form the five-membered lactam ring of the isoindolinone.[14][15]
Figure 1: High-level experimental workflow.
Part A: Protocol for Synthesis of 4,5-Dimethoxy-o-phthalaldehyde
The synthesis of substituted o-phthalaldehydes can be challenging due to the instability of intermediates.[12] The following protocol is based on a reliable method involving the protection of a key intermediate to prevent unwanted side reactions and improve the overall yield.[13] The synthesis starts from commercially available materials and proceeds through a stable, protected intermediate before the final oxidation.
Reagents and Materials (Part A)
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dimethoxy-toluene | ReagentPlus®, 99% | Sigma-Aldrich | Starting Material |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics | |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |
| Hexamethylenetetramine | 99+% | Alfa Aesar | |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Chloroform | ACS Grade | VWR | |
| Diethyl Ether | Anhydrous | Fisher Scientific |
Step-by-Step Procedure (Part A)
Step 1: Benzylic Bromination of 3,4-Dimethoxy-toluene
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dimethoxy-toluene (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux under illumination from a 275W sun lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 4,5-dimethoxy-benzyl bromide, which can be used in the next step without further purification.
Step 2: Sommelet Reaction to form 4,5-Dimethoxy-benzaldehyde
-
Dissolve the crude benzyl bromide from the previous step in chloroform.
-
Add hexamethylenetetramine (1.5 eq) and stir the mixture at room temperature for 12-16 hours to form the quaternary ammonium salt.
-
Collect the precipitated salt by filtration and wash with diethyl ether.
-
Hydrolyze the salt by refluxing in a 50% aqueous acetic acid solution for 2 hours.
-
After cooling, extract the product with dichloromethane (3x). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4,5-dimethoxy-benzaldehyde. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 3: Conversion to 4,5-Dimethoxy-o-phthalaldehyde Causality Note: This final conversion is complex and often low-yielding. A reliable method involves ortho-lithiation followed by formylation.
-
Protect the aldehyde of 4,5-dimethoxy-benzaldehyde as a diethyl acetal by reacting with triethyl orthoformate in ethanol with a catalytic amount of acid.
-
In an oven-dried, three-neck flask under an inert atmosphere (Argon), dissolve the protected aldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 2 hours at -78 °C to effect ortho-lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Hydrolyze the acetal protecting group by stirring with 2M HCl at room temperature.
-
Extract the final product, 4,5-Dimethoxy-o-phthalaldehyde, with ethyl acetate. Purify by flash chromatography to obtain a crystalline solid.
Part B: Protocol for Synthesis of this compound
This one-pot procedure is highly efficient, converting the synthesized dialdehyde directly into the target lactam. The choice of reducing agent is critical for success.
Expertise Note on Reducing Agent Selection: Standard strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and the intermediate imine, leading to unwanted side products.[16] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and exhibit selectivity for the reduction of the protonated imine intermediate over the starting aldehyde, which is crucial for a clean reaction.[17] This selectivity ensures that the amine-aldehyde condensation proceeds to completion before the reduction step dominates.
Proposed Reaction Mechanism
Figure 2: Proposed reaction mechanism for isoindolinone formation.
Reagents and Materials (Part B)
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Dimethoxy-o-phthalaldehyde | As synthesized in Part A | - | Key Substrate |
| Ammonium Acetate | 98% | Sigma-Aldrich | Ammonia Source |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Acros Organics | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | pH adjustment |
Step-by-Step Procedure (Part B)
-
To a solution of 4,5-Dimethoxy-o-phthalaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes. The solution may turn from colorless to yellow, indicating the formation of imine/enamine intermediates.
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid. This step is crucial for promoting the formation of the iminium ion, which is the species that will be reduced.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture dropwise over 20 minutes. Safety Note: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. Maintain pH > 5.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane:ethyl acetate or DCM:methanol gradient) to afford this compound as a pure solid.
Data Summary & Characterization
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value | Notes |
| Part A: Precursor Synthesis | ||
| Overall Yield | 15-25% | Based on literature for similar multi-step syntheses.[12] |
| Part B: Isoindolinone Formation | ||
| Reaction Time | 12-18 hours | Can be optimized with temperature control. |
| Temperature | Room Temperature | |
| Expected Yield | 70-85% | Based on the dialdehyde starting material. |
| Product Characterization | ||
| Appearance | Off-white to pale yellow solid | |
| Expected ¹H NMR | Peaks corresponding to aromatic, methoxy, and methylene protons. | Confirm structure and purity. |
| Expected Mass Spec (ESI+) | [M+H]⁺ = 194.08 g/mol | Confirm molecular weight. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Part B | Incomplete imine formation; incorrect pH; inactive reducing agent. | Ensure pH is ~6 before adding NaBH₃CN. Use fresh, anhydrous solvents and reagents. |
| Formation of side products | Over-reduction of aldehydes by a non-selective reducing agent. | Confirm the use of a selective agent like NaBH₃CN or NaBH(OAc)₃.[17] |
| Difficult purification | Co-elution of starting material or byproducts. | Optimize the solvent system for column chromatography. A second column or recrystallization may be necessary. |
Conclusion
This application note details a reliable and reproducible two-stage synthesis of this compound. By first securing a supply of the essential 4,5-dimethoxy-o-phthalaldehyde precursor, researchers can then employ a highly efficient reductive amination/cyclization protocol to obtain the target molecule in good yield. The insights into reagent selection and reaction mechanisms provide the necessary foundation for troubleshooting and adapting this methodology for the synthesis of other substituted isoindolinone analogs, thereby empowering drug discovery and development efforts.
References
- 1. chim.it [chim.it]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks [beilstein-journals.org]
- 13. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. gctlc.org [gctlc.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Comprehensive Analytical Characterization of 4,5-Dimethoxy-isoindolin-1-one
An Application Note and Protocol Guide
Abstract
4,5-Dimethoxy-isoindolin-1-one is a heterocyclic compound featuring the isoindolinone scaffold, a core structure present in various biologically active molecules and pharmaceutical agents.[1] Its proper identification, purity assessment, and structural confirmation are critical for researchers in drug development and medicinal chemistry. This guide provides a comprehensive suite of analytical methods for the unambiguous characterization of this compound, ensuring scientific integrity and reproducibility. The protocols herein are designed to form a self-validating system, leveraging orthogonal techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[2][3] The specific functionalization, such as the dimethoxy substitution at the 4 and 5 positions of the isoindolinone ring system, significantly influences the molecule's physicochemical properties, including its polarity, solubility, and potential biological interactions.[4][5] Therefore, a robust analytical strategy is paramount to confirm the molecular structure and ensure the purity of the material, which are prerequisites for any subsequent biological or pharmacological evaluation.
This document outlines a multi-faceted analytical approach. No single technique is sufficient for complete characterization; instead, we rely on the synergy of chromatography for separation and purity, mass spectrometry for molecular weight and fragmentation, and spectroscopy for structural elucidation.
Integrated Analytical Workflow
A successful characterization relies on an integrated workflow where each technique provides complementary information. The initial assessment typically begins with spectroscopic analysis (NMR, FTIR) to confirm the primary structure and functional groups, followed by chromatographic methods (HPLC, GC-MS) to assess purity and confirm molecular weight.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates analytes based on their hydrophobicity. For this compound, a C18 column is an excellent choice, as it provides strong retention for the aromatic system while allowing for efficient elution with a standard acetonitrile/water mobile phase. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase is crucial to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[6][7]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reverse-phase chemistry with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape improvement. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 220 nm | Wavelength for detecting the aromatic chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Caption: Key components and parameters of the proposed HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the structure of volatile and semi-volatile compounds. It provides both retention time data (from GC) and mass-to-charge ratio data (from MS), offering a high degree of specificity. For this compound (MW: 193.19 g/mol ), GC-MS can confirm the molecular weight and provide a characteristic fragmentation pattern that serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 193. Subsequent fragmentation would likely involve the loss of methoxy groups (·OCH₃, 31 Da) and a methyl group (·CH₃, 15 Da), as well as the stable carbonyl group (CO, 28 Da).
Table 2: Expected GC-MS Fragmentation
| m/z (Mass/Charge) | Proposed Fragment | Identity |
|---|---|---|
| 193 | [M]⁺ | Molecular Ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl radical |
| 162 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 150 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 134 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Caption: Plausible EI fragmentation pathway for this compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired. The expected signals for this compound are highly characteristic. The two aromatic protons will appear as doublets due to ortho-coupling, the methylene protons adjacent to the nitrogen will be a singlet, and the two methoxy groups will also be distinct singlets.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
|---|---|---|---|
| C=O | - | ~168 | Characteristic lactam carbonyl carbon. |
| Ar-C (quaternary) | - | ~148, ~145, ~125, ~120 | Four aromatic carbons without attached protons. |
| Ar-CH | ~7.1 (d) | ~115 | Aromatic proton ortho to a methoxy group. |
| Ar-CH | ~6.9 (d) | ~112 | Aromatic proton ortho to a methoxy group. |
| N-CH₂ | ~4.5 (s) | ~48 | Methylene protons adjacent to nitrogen and carbonyl. |
| O-CH₃ | ~3.9 (s) | ~56 | Methoxy group protons and carbon. |
| O-CH₃ | ~3.8 (s) | ~55.8 | Second distinct methoxy group. |
Note: Predicted shifts are based on analogous structures and may vary slightly.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum of this compound will be dominated by a strong carbonyl stretch from the lactam ring and various C-O and aromatic C-H stretches.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2950, ~2840 | C-H Stretch | Methoxy CH₃ |
| ~1680 | C=O Stretch | γ-Lactam Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1270, ~1030 | C-O Stretch | Aryl-Alkyl Ether |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (Diluent) to a final concentration of 0.5 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system (as described in Table 1) with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
System Suitability: Inject the sample solution six times. The relative standard deviation (RSD) for the peak area of the main analyte should be less than 1.5%.[10]
-
Analysis: Inject 10 µL of the sample solution and run the gradient method.
-
Data Processing: Integrate all peaks. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Identity Confirmation by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.
-
Instrument Setup:
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Processing: Identify the peak corresponding to the analyte. Compare the resulting mass spectrum with the expected fragmentation pattern (Table 2) and confirm the molecular ion at m/z 193.
Protocol 3: Structural Elucidation by NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher NMR spectrometer. Standard acquisition parameters should be used.
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Assign peaks based on chemical shift, integration, and multiplicity.
Protocol 4: Functional Group Analysis by FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Identify the major absorption bands and assign them to the corresponding functional groups as listed in Table 4.
Trustworthiness: A Self-Validating System
The reliability of these analytical methods is ensured through rigorous validation, following principles outlined by the International Council for Harmonisation (ICH).[11][12]
-
Specificity: The HPLC method's specificity is demonstrated by its ability to resolve the main peak from all impurities. The orthogonality of the methods (e.g., confirming a single peak in HPLC corresponds to the correct mass in GC-MS and the correct structure in NMR) provides ultimate confidence in identity.
-
Precision: System precision is established through the system suitability test in the HPLC protocol, where multiple injections of the same sample must yield highly reproducible results (RSD < 1.5%).[10]
-
Accuracy: While not detailed here, accuracy for a quantitative assay would be determined by analyzing a sample with a known concentration (a certified reference material) or by spike/recovery experiments.[13]
-
Linearity, LOQ, LOD: For quantitative applications, the method's linearity, limit of detection (LOD), and limit of quantitation (LOQ) must be established by analyzing a series of dilutions.
By combining chromatographic separation with definitive spectroscopic identification, this suite of protocols creates a self-validating system. A pure sample by HPLC should yield clean NMR and FTIR spectra consistent with the proposed structure and a single GC-MS peak with the correct molecular ion and fragmentation. Any deviation alerts the scientist to potential issues with purity or structural identity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Separation of 2-Imidazolidinone, 4,5-dimethoxy-1,3-bis(methoxymethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ikev.org [ikev.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. asean.org [asean.org]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note & Protocol: High-Throughput Analysis of 4,5-Dimethoxy-isoindolin-1-one using HPLC and NMR Spectroscopy
Introduction
4,5-Dimethoxy-isoindolin-1-one is a key heterocyclic scaffold found in a variety of biologically active compounds and is a significant building block in medicinal chemistry and drug development.[1][2][3][4] The precise and accurate characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its structural properties in various matrices. This document provides a detailed guide for the analysis of this compound, leveraging the power of High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the chosen methodologies. By integrating these two powerful analytical techniques, a comprehensive and robust characterization of this compound can be achieved, ensuring data integrity and confidence in downstream applications.
Part 1: Quantitative Analysis by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of pharmaceutical compounds.[5][6] For an aromatic and moderately polar molecule like this compound, a reverse-phase HPLC method offers excellent resolution and reproducibility.[7][8]
Scientific Rationale for Method Development
The choice of a C18 column is based on its hydrophobic stationary phase, which provides strong retention for aromatic compounds through hydrophobic interactions.[9][10] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.[8] The addition of a buffer is generally recommended to control the pH of the mobile phase and ensure consistent ionization of the analyte, although for a neutral compound like this compound, a simple water/acetonitrile gradient is often sufficient.[9] UV detection is ideal for this analyte due to the presence of the chromophoric isoindolinone ring system.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 min, hold for 2 min, return to 30% B in 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
5. Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[5][6][11][12][13] Key validation parameters include:
-
Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte.
-
Linearity: Demonstrate a linear relationship between concentration and detector response over the desired range.
-
Accuracy: Determine the closeness of the measured value to the true value through recovery studies.[11]
-
Precision: Assess the repeatability and intermediate precision of the method.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Part 2: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[14] Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Scientific Rationale for NMR Analysis
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.[15] For this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons, the methylene protons of the isoindolinone ring, and the methoxy group protons, which collectively serve as a unique fingerprint for the molecule. The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[16][17][18][19] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[14]
Experimental Workflow for NMR Analysis
Caption: NMR analysis workflow for this compound.
Detailed NMR Protocol
1. Materials and Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Pasteur pipette
2. Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound sample.[17][18][20]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[20]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[18]
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and peak shape.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
4. Spectral Interpretation:
Expected ¹H NMR Signals (in CDCl₃, approximate chemical shifts):
-
Aromatic Protons: Signals in the range of δ 6.8-7.8 ppm. The specific splitting patterns will depend on the coupling between the adjacent aromatic protons.
-
Methylene Protons (-CH₂-): A singlet or two doublets (if diastereotopic) in the range of δ 4.0-5.0 ppm.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, typically in the range of δ 3.8-4.0 ppm.[21]
-
Amide Proton (-NH-): A broad singlet, which may be exchangeable with D₂O, typically in the range of δ 7.0-8.5 ppm.
Expected ¹³C NMR Signals (in CDCl₃, approximate chemical shifts):
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The carbons attached to the methoxy groups will be shifted downfield.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-55 ppm.
-
Methoxy Carbons (-OCH₃): Two signals in the range of δ 55-65 ppm.
Conclusion
The combination of HPLC and NMR spectroscopy provides a comprehensive analytical toolkit for the characterization of this compound. HPLC offers a robust and validated method for quantifying the compound and assessing its purity, which is critical in quality control and drug development settings. NMR spectroscopy provides definitive structural confirmation, ensuring the identity of the molecule beyond any doubt. The protocols and workflows detailed in this guide are designed to be both practical and scientifically sound, empowering researchers to generate high-quality, reliable data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 4-(1-oxo-isoindoline) and 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines and their beta1-, beta2-adrenergic receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones [mdpi.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. scribd.com [scribd.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. organomation.com [organomation.com]
- 21. rsc.org [rsc.org]
Application Notes & Protocols: Investigating 4,5-Dimethoxy-isoindolin-1-one as a Novel Beta-Adrenergic Receptor Ligand
These application notes provide a comprehensive framework for researchers, medicinal chemists, and pharmacologists interested in the synthesis, characterization, and evaluation of 4,5-dimethoxy-isoindolin-1-one as a potential ligand for beta-adrenergic receptors (β-ARs). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary to robustly assess the compound's pharmacological profile.
Introduction and Scientific Rationale
The isoindolin-1-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its rigid, bicyclic structure makes it an attractive starting point for designing ligands with high specificity for various biological targets.
Beta-adrenergic receptors, members of the G-protein coupled receptor (GPCR) superfamily, are critical regulators of cardiovascular and pulmonary functions. They are classified into three main subtypes: β1, β2, and β3. β1-ARs are predominantly located in the heart, where their stimulation increases heart rate and contractility. β2-ARs are abundant in the smooth muscle of the airways and blood vessels, mediating relaxation upon activation. β3-ARs are primarily involved in metabolic processes, such as lipolysis. The therapeutic modulation of these receptors is a cornerstone of modern medicine.
Recent research has demonstrated that certain substituted isoindolinone derivatives can interact with β-adrenergic receptors. For instance, phenoxypropanolamines incorporating a 5,6-dimethoxy-1-oxo-isoindoline moiety have been synthesized and shown to possess high-affinity and cardioselectivity for β1-adrenergic receptors. This precedent provides a strong rationale for investigating structurally related analogs. The compound this compound, with its distinct substitution pattern, represents an unexplored chemical entity within this class. The following protocols are designed to systematically determine its affinity, functional activity, and subtype selectivity at β1- and β2-adrenergic receptors.
Synthesis and Characterization of this compound
The synthesis of isoindolin-1-ones can be achieved through various established synthetic routes. A plausible approach for this compound would involve the reductive amination of a suitably substituted benzaldehyde derivative.
Proposed Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-formyl-3,4-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Amine Addition: Add ammonium hydroxide (2-3 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cautiously add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. This reagent is selective for the iminium ion over the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.
In Vitro Pharmacological Evaluation
The following protocols describe the core assays required to determine the binding affinity and functional activity of this compound at β1- and β2-adrenergic receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for β1- and β2-adrenergic receptors by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing either human β1-AR or β2-AR.
-
Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP), a non-selective β-AR antagonist.
-
Non-specific Binding Control: Propranolol (10 µM), a high-affinity non-selective β-AR antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.
Protocol 3.1.1: Competition Binding Assay
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of this compound to the experimental wells. Add assay buffer with DMSO for "total binding" wells and 10 µM propranolol for "non-specific binding" (NSB) wells.
-
Radioligand Addition: Add [¹²⁵I]-ICYP to all wells at a final concentration equal to its K_d value (typically ~20-50 pM).
-
Membrane Addition: Add the cell membranes (10-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional Assay: cAMP Accumulation
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on cyclic AMP (cAMP) production, a key second messenger in β-AR signaling.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing either human β1-AR or β2-AR.
-
Agonist: Isoproterenol (a non-selective β-AR agonist).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol 3.2.1: Agonist Mode
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Addition: Replace the culture medium with assay medium containing serial dilutions of this compound. Include a positive control with a maximal concentration of isoproterenol.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Protocol 3.2.2: Antagonist Mode
-
Cell Plating: As above.
-
Compound Pre-incubation: Replace the culture medium with assay medium containing serial dilutions of this compound. Incubate for 15-20 minutes at 37°C.
-
Agonist Challenge: Add isoproterenol at a concentration that elicits a submaximal response (EC₈₀) to all wells (except the basal control).
-
Incubation: Incubate for a further 30 minutes at 37°C.
-
Cell Lysis and Detection: As in the agonist mode protocol.
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and E_max (efficacy) relative to isoproterenol.
-
Antagonist Mode: Plot the inhibition of the isoproterenol-induced cAMP response against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist affinity (Kb) using the Schild equation.
Caption: Workflow for in vitro pharmacological profiling.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data
| Compound | Receptor | Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | β1-AR | [Experimental Value] | [Calculated Value] |
| β2-AR | [Experimental Value] | ||
| Propranolol (Control) | β1-AR | 1.5 | 1.3 |
| β2-AR | 2.0 | ||
| Atenolol (Control) | β1-AR | 150 | 0.03 (β1 selective) |
| β2-AR | 5000 |
Selectivity Ratio = Ki(β2-AR) / Ki(β1-AR). A value > 1 indicates β1 selectivity.
Table 2: Hypothetical Functional Activity Data
| Compound | Receptor | Agonist EC₅₀ (nM) | % E_max (vs. Iso) | Antagonist IC₅₀ (nM) |
| This compound | β1-AR | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| β2-AR | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| Isoproterenol (Control) | β1-AR | 5.0 | 100% | N/A |
| β2-AR | 3.0 | 100% | N/A | |
| Propranolol (Control) | β1-AR | No activity | 0% | 2.5 |
| β2-AR | No activity | 0% | 3.5 |
Signaling Pathway Overview
Activation of β1- and β2-adrenergic receptors by an agonist leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in the production of intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Caption: Canonical β-adrenergic receptor signaling pathway.
Conclusion
By following these detailed protocols, researchers can systematically and rigorously evaluate the potential of this compound as a novel beta-adrenergic receptor ligand. The data generated will provide a comprehensive pharmacological profile, including its binding affinity, subtype selectivity, and functional activity, which are essential for determining its potential as a therapeutic agent or a research tool.
Application Notes and Protocols for Investigating the Anticancer Activity of 4,5-Dimethoxy-isoindolin-1-one Analogues
Introduction: The Therapeutic Potential of Isoindolinone Scaffolds in Oncology
The isoindolin-1-one core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][3] In the realm of oncology, the development of small molecules that can modulate critical cellular processes such as cell cycle progression, apoptosis, and signal transduction is a paramount objective.[4][5] Isoindolinone analogues have emerged as promising candidates, with some demonstrating potent anticancer effects through various mechanisms, including the inhibition of key enzymes like histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[2][3]
This guide focuses on a specific subclass of these compounds: 4,5-Dimethoxy-isoindolin-1-one analogues. While the broader isoindolinone family has been explored for its therapeutic potential, the specific contribution of the 4,5-dimethoxy substitution pattern to anticancer activity remains an area of active investigation. The strategic placement of these methoxy groups can significantly influence the molecule's physicochemical properties, such as its solubility, metabolic stability, and ability to interact with biological targets. Therefore, a systematic evaluation of these analogues is warranted to unlock their potential as novel anticancer agents.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the anticancer properties of this compound analogues. The protocols detailed herein are designed to be robust and self-validating, guiding the user from initial in vitro screening to mechanistic elucidation and preliminary in vivo efficacy studies. By adhering to these methodologies, researchers can generate high-quality, reproducible data to support the advancement of promising lead compounds.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of any potential anticancer compound involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells.[4][6] These assays are fundamental for establishing a preliminary activity profile and for selecting promising candidates for further development.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology, providing a quantitative measure of cell viability and proliferation.[7][8][9] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7][10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compounds.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC₅₀ Values of this compound Analogues
| Analogue | Cancer Cell Line A (IC₅₀, µM) | Cancer Cell Line B (IC₅₀, µM) | Cancer Cell Line C (IC₅₀, µM) |
| Analogue 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Analogue 2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| Analogue 3 | 32.1 ± 3.5 | 45.7 ± 4.2 | 38.4 ± 3.1 |
| Positive Control | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
Experimental Workflow: Cell Viability Assessment
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
Protocol for N-substitution of 4,5-Dimethoxy-isoindolin-1-one
An Application Guide: Protocols for the N-Substitution of 4,5-Dimethoxy-isoindolin-1-one
Authored by a Senior Application Scientist
Introduction: The Isoindolinone Scaffold in Modern Drug Discovery
The isoindolinone ring system is a privileged structural motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] Its presence in drugs like the anxiolytic pagoclone and the anti-inflammatory indoprofen underscores its importance in medicinal chemistry.[1] The nitrogen atom of the lactam ring presents a critical handle for chemical modification. N-substitution allows for the precise tuning of a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and can profoundly influence its biological activity by altering interactions with target proteins.
This guide provides a detailed exploration of the N-substitution of this compound, a key intermediate for building complex molecular architectures. We will delve into the mechanistic underpinnings of common N-alkylation and N-arylation strategies and provide robust, field-proven protocols for their successful implementation in a research setting.
Part 1: Mechanistic Foundations of N-Substitution
The nitrogen atom in the isoindolinone core is part of an amide (lactam) functional group. Its lone pair of electrons is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine. Consequently, direct substitution is challenging. Most successful N-substitution protocols rely on an initial deprotonation of the N-H bond to generate a highly nucleophilic amide anion, which can then react with a suitable electrophile.
Classical N-Alkylation via Deprotonation
This is the most direct approach for introducing alkyl, benzyl, or allyl groups. The mechanism involves two key steps:
-
Deprotonation: A strong base is used to abstract the acidic proton from the isoindolinone nitrogen, forming a resonance-stabilized N-anion. The choice of base is critical; it must be strong enough to deprotonate the amide (pKa ≈ 17-18) but not so reactive that it causes unwanted side reactions.
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking an electrophilic carbon atom (e.g., of an alkyl halide) in an SN2 reaction to form the new C-N bond.
Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu).[3][4] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation and facilitate the SN2 displacement.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-isoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered in the synthesis of this compound.
Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in multi-step organic syntheses. The synthesis of this compound, which likely proceeds through the condensation of a 4,5-dimethoxy-substituted benzene derivative with an amine source followed by cyclization, has several critical points where yield can be compromised. Let's break down the potential causes and their solutions.
Potential Cause 1: Incomplete Reaction or Poor Quality Starting Materials
The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired product.
-
Solution:
-
Starting Material Purity Check: Before starting the synthesis, ensure the purity of your starting materials, such as 4,5-dimethoxyphthalic anhydride or 2-formyl-4,5-dimethoxybenzoic acid, and the amine source. Use techniques like NMR or melting point analysis to verify their integrity.
-
Reagent Quality: Use high-purity, dry solvents. Water can be particularly detrimental in reactions involving anhydrides or imine formation. Ensure all glassware is thoroughly dried before use.[1][2]
-
Potential Cause 2: Suboptimal Reaction Conditions
The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in maximizing the yield.
-
Solution:
-
Temperature Optimization: The reaction temperature should be carefully controlled. For the initial condensation step, moderate temperatures are often sufficient. For the cyclization step, heating might be necessary, but excessive heat can lead to decomposition. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can be effective for reactions involving amines.[3][4] However, a solvent screen is recommended to find the optimal medium for your specific reaction.
-
Catalyst Choice: If your synthesis involves a reductive amination pathway, the choice of reducing agent is critical. Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] The reactivity of these agents varies, and the optimal choice depends on the substrate.
-
Experimental Protocol: A General Optimized Procedure
Below is a generalized protocol for the synthesis of this compound via reductive amination of 2-formyl-4,5-dimethoxybenzoic acid.
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formyl-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable dry solvent (e.g., methanol or dichloromethane).
-
Add the amine source (e.g., ammonia or a primary amine, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Reduction and Cyclization: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Impact of Reducing Agent on Yield
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 to RT | 60-75 | [5] |
| Sodium Triacetoxyborohydride | DCE | RT | 70-85 | General Knowledge |
| Catalytic Hydrogenation | Ethanol | RT | 55-70 | General Knowledge |
Mandatory Visualization: Synthetic Pathway
Caption: A general synthetic route to this compound.
Question 2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Byproduct formation is a common issue that can complicate purification and reduce your overall yield. Understanding the potential side reactions is key to mitigating them.
Likely Impurity 1: Unreacted Starting Materials
If the reaction does not go to completion, you will have unreacted starting materials in your crude product.
-
Mitigation:
-
Reaction Monitoring: Use TLC to monitor the reaction until the starting material is consumed.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine can sometimes drive the reaction to completion.
-
Likely Impurity 2: Over-reduction Products
If a strong reducing agent is used, or the reaction is not carefully controlled, the lactam carbonyl group could be further reduced to an alcohol.
-
Mitigation:
-
Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride, which is known for its selectivity in reductive aminations.
-
Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C) to minimize over-reduction.
-
Likely Impurity 3: Products from Side Reactions of the Starting Material
The starting material, 2-formyl-4,5-dimethoxybenzoic acid, has both an aldehyde and a carboxylic acid group, which could lead to side reactions.
-
Mitigation:
-
Protection Strategy: If side reactions are significant, consider protecting the carboxylic acid group as an ester before the reductive amination and then deprotecting it in a later step.
-
Mandatory Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A: Column chromatography on silica gel is the most common and effective method for purifying isoindolinone derivatives. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used. The exact solvent system will need to be determined based on TLC analysis of your crude product.
Q2: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as reducing agents and organic solvents, are hazardous. The synthesis should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: Can I use a different starting material, like 4,5-dimethoxyphthalimide?
A: Yes, the reduction of 4,5-dimethoxyphthalimide is a viable route to this compound. This typically involves a selective reduction of one of the carbonyl groups of the imide. Reagents like sodium borohydride in specific solvent systems or catalytic hydrogenation can be employed for this transformation. However, controlling the selectivity to avoid over-reduction to the corresponding isoindoline can be challenging.
References
- 1. Preparation of Dibenzo[e,g]isoindol-1-ones via Scholl-Type Oxidative Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
Technical Support Center: Purification of Crude 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support center for the purification of 4,5-Dimethoxy-isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound can proceed through various routes, with a common precursor being 6,7-dimethoxy-3,4-dihydroisoquinoline. The subsequent oxidation or rearrangement to the isoindolinone can lead to several classes of impurities.
Q1: What are the most likely impurities I should expect in my crude this compound?
A1: Based on common synthetic pathways, your crude product may contain the following impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting material itself, such as unreacted 6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Over-oxidized Byproducts: The oxidation of the dihydroisoquinoline precursor can sometimes proceed past the desired isoindolinone to form phthalimide derivatives.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions during workup, the lactam ring of the isoindolinone can hydrolyze to form the corresponding amino acid.
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction, as well as any catalysts or excess reagents, may also be present.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. However, finding the optimal solvent and conditions can be challenging.
Q2: My crude this compound is an oil and won't crystallize. What should I do?
A2: Oiling out is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. Here are several strategies to address this:
-
Lower the Crystallization Temperature: After dissolving the compound in the minimum amount of hot solvent, allow it to cool very slowly. If it still oils out, try using a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., dichloromethane or ethanol) at room temperature. Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: I'm getting very low recovery after recrystallization. How can I improve my yield?
A3: Low recovery is often due to the high solubility of the compound in the cold recrystallization solvent. Here are some tips to maximize your yield:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cool the Solution Slowly and Thoroughly: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of your product.[1]
Q4: What are some good starting solvents for the recrystallization of this compound?
A4: For aromatic lactams like this compound, a good starting point is to screen polar protic and polar aprotic solvents. Based on the structure, here are some recommended solvent systems to try:
| Solvent System | Rationale |
| Ethanol or Methanol | The methoxy and lactam groups suggest good solubility in hot alcohols, with decreased solubility upon cooling. |
| Ethyl Acetate/Hexanes | A classic solvent/anti-solvent pair. The compound is likely soluble in ethyl acetate, and hexanes can be added to induce precipitation. |
| Dichloromethane/Hexanes | Similar to the above, offering a different polarity profile. |
| Acetone/Water | For moderately polar compounds, this can be an effective system. |
Section 3: Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds with different polarities.
Q5: My compound is streaking on the TLC plate. How can I get clean spots to develop a good column chromatography method?
A5: Streaking on a TLC plate can be caused by several factors:
-
Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample solution and spotting a smaller amount. A concentration of about 1% is a good starting point.[2]
-
Inappropriate Solvent System: If the solvent is too polar, the compound will travel with the solvent front. If it's not polar enough, it will remain at the baseline. Experiment with different solvent ratios (e.g., varying the ratio of ethyl acetate in hexanes) to find a system where your desired compound has an Rf value between 0.2 and 0.4.
-
Acidic or Basic Nature of the Compound: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it can interact strongly with the silica, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve this issue. Conversely, for acidic compounds, a small amount of acetic acid can be added.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Q6: I'm not getting good separation between my product and an impurity during column chromatography. What can I do?
A6: Improving separation (resolution) in column chromatography often requires careful optimization:
-
Optimize the Solvent System: A small change in the solvent polarity can have a significant impact on separation. Try a shallower gradient or an isocratic elution with a finely tuned solvent mixture that gives the best separation on your analytical TLC.
-
Change the Stationary Phase: If you are using normal-phase silica gel, consider using a different stationary phase. For very polar compounds, a reversed-phase column (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide better separation. Alumina is another option for normal-phase chromatography and is available in acidic, neutral, and basic forms.
-
Improve Column Packing: A poorly packed column will lead to broad peaks and poor separation. Ensure your silica gel is packed uniformly without any air bubbles or cracks.
-
Dry Loading: If your compound is not very soluble in the initial eluent, it can be "dry loaded." Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
Experimental Workflow: Column Chromatography
References
Technical Support Center: Overcoming Solubility Challenges with 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support guide for 4,5-Dimethoxy-isoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the aqueous solubility challenges associated with this compound. By understanding its physicochemical properties and employing systematic solubilization strategies, you can ensure accurate, reproducible, and meaningful experimental outcomes.
Compound Profile: Understanding the Challenge
This compound belongs to the isoindolinone class of compounds, which are noted for their diverse biological activities and potential as therapeutic agents.[1] However, like many heterocyclic organic molecules, this compound exhibits limited solubility in aqueous solutions, a critical barrier for in vitro and in vivo studies.[2]
The poor solubility is primarily due to its relatively non-polar, bicyclic structure and crystalline nature, which makes it energetically unfavorable to dissolve in highly polar solvents like water. To effectively work with this compound, a clear understanding of its properties is essential.
| Property | Value (Estimated/Typical for Class) | Implication for Solubility |
| Molecular Formula | C₁₀H₁₁NO₃ | Indicates a relatively small but rigid structure. |
| Molecular Weight | 193.20 g/mol [3] | Moderate molecular weight. |
| LogP (Predicted) | ~0.7-1.5 | A positive LogP value suggests higher solubility in lipids than in water (hydrophobicity).[3] |
| pKa (Predicted) | Amide N-H: ~17 (not easily ionizable)Amine (if present): ~8-10 | The core structure lacks a readily ionizable group for significant pH-mediated solubility enhancement. |
| Appearance | Crystalline solid | The energy required to break the crystal lattice contributes to poor solubility.[4] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this compound.
Q1: Why is my this compound not dissolving in water or Phosphate-Buffered Saline (PBS)?
A1: The compound's chemical structure is predominantly hydrophobic, meaning it does not readily form favorable interactions with polar water molecules.[2] To dissolve, the energy required to break the compound's crystal lattice structure must be overcome by the energy released from its interaction with the solvent. For this compound in water, this process is not energetically favorable, leading to poor solubility.
Q2: I need to make a stock solution. Should I start with an organic solvent?
A2: Yes, absolutely. The standard and highly recommended practice for compounds with poor aqueous solubility is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of organic molecules.[6]
Q3: What are the risks of using DMSO in my cell-based assays?
A3: While an excellent solvent, DMSO can be toxic to cells at higher concentrations and may interfere with experimental results.[7] It is critical to keep the final concentration of DMSO in your assay medium as low as possible.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[8]
-
Best Practice: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.[5]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A4: This is a common issue known as "crashing out." It occurs when the compound, stable in the high-concentration DMSO stock, is rapidly transferred to an aqueous environment where it is not soluble.[5] The DMSO concentration is no longer high enough to keep it dissolved.
Solutions:
-
Stepwise Dilution: Perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[9]
-
Increase Final DMSO %: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might keep the compound in solution.
-
Use a Formulation Strategy: If the above fails, you will need to employ a more advanced solubilization technique, such as using co-solvents or cyclodextrins, as detailed in the guide below.[10][11]
Troubleshooting Guide: A Systematic Approach to Solubilization
When simple dissolution in an organic solvent followed by aqueous dilution fails, a systematic approach is necessary. This workflow helps you select the appropriate strategy based on your experimental constraints.
Caption: Decision workflow for solubilizing this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This is the foundational protocol for solubilizing the compound for most in vitro applications.
Objective: To create a high-concentration, stable stock solution for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound powder using an analytical balance and place it into a sterile vial.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[5]
-
Aid Dissolution (if needed): If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation with heat.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.[12]
Protocol 2: pH Modification for Solubility Enhancement
This technique is most effective for compounds with ionizable functional groups (acids or bases). While this compound lacks a strongly ionizable group, slight pH shifts can sometimes influence solubility by affecting hydrogen bonding networks.
Objective: To increase aqueous solubility by ionizing the compound.
Principle: The solubility of a weakly acidic or basic compound can be dramatically increased by adjusting the pH of the solution to a point where the compound becomes charged (ionized). For a weak base, lowering the pH below its pKa will protonate it, making it more soluble. For a weak acid, raising the pH above its pKa will deprotonate it.[]
Procedure:
-
Prepare a suspension of the compound in your desired aqueous buffer (e.g., water, PBS).
-
Slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while stirring continuously.
-
Monitor the solution for visual clarity. A significant increase in solubility should be apparent as the compound dissolves.
-
Note: Given the structure of this compound, this method is expected to have minimal effect but is a fundamental step in a full solubility workup.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are powerful solubilizing agents that encapsulate hydrophobic molecules, rendering them water-soluble.[14] This is a highly effective method for many poorly soluble compounds.
Objective: To form an inclusion complex to significantly increase aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., sterile water or PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v). Warm the solution slightly (40-50°C) to ensure the cyclodextrin is fully dissolved.
-
Add Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound.
-
Equilibrate: Allow the mixture to stir for several hours (4-24 hours) at room temperature to allow for the formation of the inclusion complex.
-
Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your stock solution.
-
Quantify (Optional but Recommended): Use a suitable analytical method (e.g., HPLC-UV) to determine the final concentration of the dissolved compound in your cyclodextrin formulation.
Mechanism Deep Dive: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing). This unique structure allows them to act as molecular hosts.[15]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
The hydrophobic this compound molecule is driven into the non-polar interior of the cyclodextrin, forming a stable, non-covalent "inclusion complex."[14] The hydrophilic exterior of this new complex allows it to dissolve readily in aqueous solutions, dramatically increasing the apparent solubility of the compound.[16]
References
- 1. jocpr.com [jocpr.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. brieflands.com [brieflands.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
Technical Support Center: Experimental Stability of 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support center for 4,5-Dimethoxy-isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound during experimental procedures. Our goal is to ensure the integrity of your results by maintaining the stability of this molecule throughout your research.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a core isoindolinone structure. The stability of this molecule is crucial for accurate experimental outcomes. Its structure, featuring a lactam ring and two methoxy groups on the aromatic ring, presents several potential degradation pathways. Understanding these vulnerabilities is the first step toward preventing unwanted chemical transformations.
This guide will walk you through the potential degradation pathways, provide detailed protocols for stability testing, and offer troubleshooting solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) on Degradation
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are:
-
Hydrolysis: The lactam (cyclic amide) ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form a carboxylic acid and an amine. Basic conditions are generally more conducive to the hydrolysis of lactams.[1][2]
-
Demethylation: The methoxy (O-CH3) groups on the aromatic ring can be cleaved under strong acidic conditions, particularly in the presence of nucleophiles like halides, to form phenols.[3][4]
-
Oxidation: The electron-rich aromatic ring is a potential site for oxidation, which could lead to the formation of quinone-like structures or other oxidized derivatives.[5][6]
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical reactions in aromatic compounds, potentially leading to the formation of radical species and subsequent degradation products.[7][8][9]
Q2: I suspect my compound is degrading during my experiment. What are the initial troubleshooting steps?
A2: If you suspect degradation, we recommend the following initial steps:
-
Review Your Experimental Conditions: Check the pH, temperature, and light exposure of your experiment. Are any of these conditions known to promote degradation?
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound and immediately analyze it using a suitable technique like HPLC-UV. This will serve as your baseline (t=0) reference.
-
Re-analyze Your Experimental Sample: Compare the chromatogram of your experimental sample with the fresh sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Implement Preventative Measures: Based on your review, modify your experimental protocol to mitigate the suspected cause of degradation (e.g., use buffered solutions, protect from light, control temperature).
Q3: How can I proactively prevent degradation during routine handling and storage?
A3: To ensure the long-term stability of this compound, adhere to the following best practices:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, use aprotic solvents (e.g., DMSO, DMF) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect both solid samples and solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH Control: When working with aqueous solutions, use buffers to maintain a neutral or slightly acidic pH, as basic conditions are more likely to cause hydrolysis of the lactam ring.
Troubleshooting Guide: Common Experimental Scenarios
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis after overnight incubation in aqueous buffer. | Hydrolysis of the lactam ring. | Maintain the pH of the buffer between 4 and 7. If the experiment allows, consider lowering the temperature. For long-term incubations, evaluate if a non-aqueous solvent system can be used. |
| Loss of parent compound with multiple new peaks after a reaction involving a strong acid. | Acid-catalyzed hydrolysis and/or demethylation. | If possible, use a milder acid or a shorter reaction time. Protect the methoxy groups if they are not involved in the desired reaction. Monitor the reaction closely by TLC or HPLC to stop it before significant degradation occurs. |
| Sample discoloration (e.g., turning yellow or brown) upon exposure to air or certain reagents. | Oxidation of the aromatic ring. | Degas your solvents by sparging with nitrogen or argon. If the reaction is sensitive to air, perform it under an inert atmosphere. Avoid strong oxidizing agents unless they are part of the intended reaction. |
| Inconsistent results from day to day, especially with light-sensitive assays. | Photodegradation. | Work in a dimly lit area or use a dark room. Wrap all glassware and containers with aluminum foil. Use a light-protective cover for multi-well plates during incubation. |
Experimental Protocols: Forced Degradation Studies
To understand the stability of this compound in your specific experimental matrix, it is highly recommended to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[10][11][12]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol for Forced Degradation
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each stress condition, add a specific volume of the stock solution to a reaction vial.
-
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with your experimental buffer or solvent and incubate at an elevated temperature (e.g., 60°C), protected from light.
-
Photolytic Degradation: Dilute the stock solution, place it in a photostable, transparent container, and expose it to a calibrated UV lamp. Include a dark control (wrapped in foil) to differentiate between thermal and photolytic degradation.
-
-
Time Points:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
Hypothesized Degradation Products
Caption: Potential degradation pathways of this compound.
Analytical Method Development: Stability-Indicating HPLC-UV
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.[14][20][21]
Recommended Starting Conditions for HPLC Method Development:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determine the λmax of this compound by UV scan (typically in the range of 220-350 nm) |
| Column Temperature | 30°C |
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[10][22]
References
- 1. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes - figshare - Figshare [figshare.com]
- 7. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR [mdpi.com]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jordilabs.com [jordilabs.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. web.vscht.cz [web.vscht.cz]
- 15. scispace.com [scispace.com]
- 16. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. database.ich.org [database.ich.org]
Troubleshooting unexpected peaks in NMR spectrum of 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support center for researchers working with 4,5-Dimethoxy-isoindolin-1-one. This guide is designed to help you troubleshoot and interpret unexpected signals in your Nuclear Magnetic Resonance (NMR) spectra. As scientists, we understand that purity is paramount, and an NMR spectrum is the ultimate arbiter of a successful synthesis. Unexpected peaks can be a source of frustration, but they are also data points that, when correctly interpreted, can reveal crucial information about your reaction, purification, or sample handling.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you identify the source of these spectral anomalies.
FAQ 1: My ¹H NMR spectrum shows peaks that I can't assign to my product. Where do I start?
This is the most common issue researchers face. An unassigned peak is an unknown variable. The first step is to systematically categorize the impurity based on its appearance and location in the spectrum. The flowchart below outlines a logical workflow for diagnosing these unexpected signals.
Caption: Troubleshooting workflow for unexpected NMR peaks.
FAQ 2: I see simple multiplets in common regions (e.g., δ 2.05, 2.50, 3.31, 7.26 ppm). What are they?
These are almost certainly residual solvents from your reaction work-up or column chromatography. Their chemical shifts can vary slightly depending on the deuterated solvent used for your NMR sample. It is essential to consult a reliable reference table.
Causality: Solvents can become trapped within the crystal lattice of a solid compound or be difficult to remove from viscous oils, even under high vacuum.[1] For instance, ethyl acetate is notoriously difficult to remove from certain compounds.[1]
Solution:
-
Identify the Solvent: Compare the observed chemical shifts with the data in the table below.
-
Removal:
-
High Vacuum: Dry the sample under high vacuum for an extended period (several hours to overnight), possibly with gentle heating if the compound is stable.
-
Co-evaporation: Dissolve the sample in a volatile solvent in which the impurity is also soluble (e.g., dichloromethane), and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This helps to azeotropically remove the persistent solvent.
-
Table 1: ¹H NMR Chemical Shifts (δ) of Common Laboratory Solvents
| Impurity | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| Water | 1.56 (s) | 3.33 (s) | 2.84 (s) |
| Acetone | 2.17 (s) | 2.09 (s) | 2.05 (quintet) |
| Acetonitrile | 2.10 (s) | 2.07 (s) | 1.96 (quintet) |
| Dichloromethane | 5.30 (s) | 5.76 (s) | 5.63 (s) |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.05 (q), 1.97 (s), 1.18 (t) |
| Hexane | 1.25 (m), 0.88 (t) | 1.24 (m), 0.86 (t) | 1.26 (m), 0.88 (t) |
| Methanol | 3.49 (s) | 3.16 (s) | 3.31 (quintet) |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.28-7.11 (m), 2.30 (s) | 7.28-7.15 (m), 2.32 (s) |
| Silicone Grease | ~0.0 (broad s) | ~0.0 (broad s) | ~0.0 (broad s) |
Data compiled from references.[2][3] Chemical shifts are concentration and temperature-dependent.
FAQ 3: My spectrum has unexpected aromatic or methoxy signals. Could this be unreacted starting material or a side-product?
Yes, this is a strong possibility. The identity of these impurities is directly linked to your synthetic route. Many syntheses of isoindolinones involve the cyclization of a precursor.[4][5] Let's consider a plausible synthetic pathway to understand potential byproducts.
Caption: Potential sources of impurities in a typical synthesis.
Plausible Impurities:
-
Unreacted Starting Materials: If your synthesis starts from a substituted benzaldehyde or benzoic acid derivative (e.g., 2-formyl-3,4-dimethoxybenzoic acid), incomplete conversion will result in extra aromatic, methoxy, and possibly aldehyde or carboxylic acid signals.
-
Side-Products: Depending on the reagents used, side reactions can occur. For example, if a reducing agent like sodium borohydride is used to form the isoindolinone from an imine intermediate, over-reduction could lead to the corresponding amino alcohol.
-
Regioisomers: If the synthesis involves electrophilic substitution on a dimethoxybenzene ring, there is a possibility of forming other regioisomers, which would have distinct, though similar, NMR patterns.
Troubleshooting Steps:
-
Re-examine Your Reaction: Ensure the reaction has gone to completion using TLC or LC-MS analysis.
-
Optimize Purification: Modify your column chromatography conditions (e.g., change the solvent gradient) to improve the separation of the product from closely related impurities.
-
Definitive Identification: If the impurity persists, more advanced analytical techniques are necessary.
FAQ 4: How can I definitively identify an unknown impurity?
When simple comparison to known solvents or starting materials fails, a more rigorous identification strategy is required.
Protocol 1: Identification by "Spiking"
This is the fastest way to confirm the identity of a suspected impurity that you have a pure sample of (e.g., starting material).
-
Acquire a clean ¹H NMR spectrum of your impure this compound sample.
-
Prepare a reference sample of the suspected impurity (e.g., the starting material).
-
Add a very small amount (a few crystals or a drop) of the reference sample directly into your NMR tube.
-
Shake the tube well to dissolve the added compound.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: If the intensity of the unexpected peak increases relative to your product peaks, you have confirmed its identity.[6]
Protocol 2: D₂O Exchange for Labile Protons
If you suspect an unexpected peak is from an OH or NH proton, this experiment provides definitive proof.
-
Acquire a clean ¹H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl₃ or Acetone-d₆).
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds to facilitate proton-deuterium exchange.
-
Allow the sample to settle (you may see an immiscible D₂O layer).
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Peaks corresponding to exchangeable protons (OH, NH) will either disappear or significantly decrease in intensity.[1] The amide N-H proton of the isoindolinone core should also exchange.
Advanced Methods:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons directly to the carbons they are attached to. This "connectivity map" can be used to piece together the structure of the unknown impurity.[6]
-
Mass Spectrometry (MS): Obtaining a mass spectrum of your sample can provide the molecular weight of the impurity, which is a critical piece of the puzzle for identification.[6]
FAQ 5: Could my compound be degrading, and what would that look like?
Isoindolinones are generally stable lactams. However, under harsh conditions (strong acid/base, high heat), they can be susceptible to degradation.
-
Hydrolysis: Cleavage of the lactam ring would result in the formation of 2-(aminomethyl)-4,5-dimethoxybenzoic acid. In the ¹H NMR, you would expect to see the disappearance of the characteristic singlet for the CH₂ group adjacent to the nitrogen and the appearance of a new benzylic CH₂ signal, along with a broad signal for the new carboxylic acid proton.
-
Oxidation: The isoindolinone core can be susceptible to oxidation, potentially at the benzylic position or on the electron-rich aromatic ring.[7][8] This could lead to the formation of phthalimide derivatives or other complex products, which would drastically alter the NMR spectrum. If you suspect oxidation, ensure your solvents are peroxide-free and reactions are run under an inert atmosphere.
If you suspect degradation, comparing the NMR of a freshly purified sample to one that has been stored for some time can be diagnostic.
By applying these systematic troubleshooting strategies, you can move from confusion to clarity, transforming unexpected peaks from a problem into a solution for optimizing your chemical synthesis and handling of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. iris.unisa.it [iris.unisa.it]
- 6. benchchem.com [benchchem.com]
- 7. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. | Semantic Scholar [semanticscholar.org]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoindolinone Synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic reactions. Isoindolinones are a critical structural motif in numerous pharmaceuticals and biologically active compounds, including prominent drugs like lenalidomide and pazinaclone.[1] Their synthesis, while extensively studied, often presents challenges related to yield, purity, and reaction robustness.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common hurdles.
Section 1: Troubleshooting & FAQs
This section is organized by common experimental issues. Each question is addressed with a detailed explanation of the underlying chemical principles and actionable advice.
Low or No Product Yield
Question: My palladium-catalyzed C-H activation/carbonylation reaction is giving very low yields or no desired isoindolinone product. What are the most likely causes and how can I fix it?
Answer: This is a common issue that can typically be traced back to one of four key areas: the catalyst/ligand system, the oxidant, the solvent, or the reaction atmosphere.
-
Catalyst and Ligand Inactivity: The choice of ligand is crucial in palladium-catalyzed amination and C-H activation reactions.[2]
-
Causality: The ligand's steric and electronic properties dictate the stability and reactivity of the catalytic species.[2] For C-H activation, a monoligated, highly reactive L1Pd(0) complex is often the active species. Bulky, electron-donating ligands, such as dialkylbiaryl phosphines (e.g., DavePhos, XPhos), promote the formation of this active species and facilitate the oxidative addition step, even with less reactive starting materials like aryl chlorides.[2]
-
Troubleshooting Steps:
-
Switch Ligand Class: If you are using a simple phosphine like PPh3, consider switching to a more specialized biaryl phosphine ligand.[2][3]
-
Verify Catalyst Source: Ensure your palladium source (e.g., Pd(OAc)2, Pd2(dba)3) is fresh. Palladium(II) sources require in-situ reduction to Pd(0), which can sometimes be inefficient. Using a pre-formed Pd(0) source or a precatalyst can be beneficial.
-
Check Ligand:Metal Ratio: An incorrect ratio can lead to catalyst deactivation. For many biaryl phosphine ligands, a 1:1 to 2:1 ligand-to-palladium ratio is optimal.[4]
-
-
-
Ineffective Oxidant (for C-H activation): Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalyst.
-
Causality: The oxidant's role is to facilitate the reductive elimination of the product and turn over the catalytic cycle. Common oxidants include Cu(OAc)2, Ag2CO3, or even O2 (air).
-
Troubleshooting Steps:
-
Screen Oxidants: If using Cu(OAc)2, for example, try switching to a silver-based oxidant, which can be more effective for certain substrates.
-
Consider Oxidant-Free Systems: Some modern methods utilize oxidant-free conditions, proceeding via a dehydrogenative pathway where H2 is the only byproduct.[5][6] These can be advantageous for sensitive substrates.[6]
-
-
-
Incorrect Solvent Choice: The solvent plays a critical role in C-H activation, influencing both solubility and the reaction mechanism itself.[7]
-
Causality: Toluene is often effective for these reactions.[8] However, highly polar, coordinating solvents like DMF or DMSO can sometimes stabilize catalytic intermediates or improve the solubility of reagents.[1][7] In some cases, mixed solvent systems are optimal.[1]
-
Troubleshooting Steps:
-
Solvent Screen: Perform a small-scale screen with solvents of varying polarity, such as toluene, dioxane, DMF, or a mixture like toluene/DMSO.[1][8]
-
Ensure Anhydrous Conditions: Water can interfere with many palladium catalysts. Ensure your solvent is dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
-
Atmosphere:
-
Causality: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive state. However, some specific protocols intentionally use air or oxygen as the terminal oxidant.[9]
-
Troubleshooting Steps:
-
Inert Atmosphere: Unless the protocol specifies otherwise, thoroughly degas your solvent and run the reaction under a positive pressure of N2 or Ar.
-
Check for Leaks: Ensure all glassware joints are properly sealed.
-
-
Formation of Side Products
Question: My reaction is working, but I'm observing significant side products, such as dehalogenated starting material or homocoupled products. What's going wrong?
Answer: The formation of specific side products provides valuable clues about the competing reaction pathways that are dominating.
-
Hydrodehalogenation (Ar-X → Ar-H):
-
Causality: This side reaction is often caused by β-hydride elimination, especially when using primary aliphatic amines.[10] It can also occur if there are trace amounts of water or other proton sources that intercept a key intermediate.
-
Troubleshooting Steps:
-
Ligand Choice: Employ sterically hindered, bulky ligands. Bidentate phosphine ligands (e.g., JosiPhos) or bulky monodentate ligands like BippyPhos have been specifically designed to suppress β-hydride elimination.[10]
-
Base Selection: Use a non-nucleophilic, anhydrous base. A very strong base can sometimes promote undesired elimination pathways.
-
-
-
Formation of Aryl Alcohol (Ar-OH):
-
Causality: This is a common issue when using aqueous ammonia or hydroxide bases.[11] It arises from the competitive binding of hydroxide (OH-) to the palladium center, followed by reductive elimination.[12]
-
Troubleshooting Steps:
-
Specialized Ligands: The Hartwig group developed the KPhos ligand, a dialkyl biheteroaryl phosphine, specifically to suppress the formation of aryl alcohol side products in aminations with aqueous ammonia.[11][12] This ligand's structure disfavors the hydroxo complex that leads to the side product.[4]
-
Anhydrous Conditions: If possible, switch to anhydrous ammonia in an organic solvent with a non-hydroxide base like Cs2CO3 or K3PO4.
-
-
-
Diarylamine Formation (Ar-NH-Ar):
-
Causality: The primary arylamine product can sometimes be more reactive than the starting amine, leading to a second coupling event. This is particularly problematic in reactions aiming for primary amines.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a larger excess of the starting amine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the initial C-N coupling over the subsequent one.
-
Ligand Effects: The steric bulk of ligands like KPhos can also disfavor the formation of diarylamine products.[4]
-
-
Section 2: Data & Protocols
Comparative Table of Reaction Conditions
The selection of catalyst, ligand, and solvent is paramount for success. The table below summarizes optimized conditions from published, high-yield procedures for palladium-catalyzed isoindolinone synthesis.
| Catalyst System | Ligand | Base/Solvent | Temperature | Key Feature | Reference |
| Pd₂(dba)₃ | Xantphos | Et₃N / i-PrOH | 70 °C | Mild conditions for intramolecular cyclization of 2-iodobenzamides. | Synlett, 2013[9] |
| PdCl₂ | None | Cu(OAc)₂ / Toluene-DMSO | 110 °C | C-H carbonylation using a CO surrogate (TFBen). | J. Org. Chem., 2019[1] |
| Pd(OAc)₂ | PPh₃ or dppp | K₂CO₃ / DMF | 100 °C | Carbonylative cyclization of o-halobenzoates with primary amines. | J. Org. Chem., 2005[3] |
| [{Ru(p-cymene)Cl₂}₂] | None | KOPiv / Toluene | 140 °C | Ruthenium-catalyzed C-H activation merged with strain-release of oxazetidines. | Org. Lett., 2021[13] |
| Pd/C | K₂CO₃ (cat.) / Dioxane | 130 °C | Oxidant-free dehydrogenative C(sp³)–H amidation. | RSC Adv., 2021[6] |
Representative Protocol: Pd-Catalyzed Dehydrogenative C–H Cyclization
This protocol is adapted from a method that features an oxidant-free approach, which is advantageous for substrates sensitive to oxidation.[6]
Reaction: Synthesis of N-mesyl-3-phenylisoindolinone from 2-benzyl-N-mesylbenzamide.
Materials:
-
2-benzyl-N-mesylbenzamide (1.0 mmol)
-
10% Palladium on Carbon (Pd/C, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 20 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 2-benzyl-N-mesylbenzamide (1.0 mmol, 1.0 equiv), Pd/C (10 mol%), and K₂CO₃ (0.2 mmol, 0.2 equiv).
-
Evacuate and backfill the tube with dry Argon or Nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 130 °C.
-
Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired isoindolinone product.
-
Self-Validation: Confirm product structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Mechanistic & Workflow Diagrams
Visualizing the catalytic cycle and the troubleshooting process can provide clarity and guide experimental design.
Diagram: Simplified Catalytic Cycle for Pd-Catalyzed C-H Amination
This diagram illustrates the key steps in a common pathway for isoindolinone synthesis.
References
- 1. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 7. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-isoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The isoindolinone core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve optimal results.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low to No Yield of this compound
Question: My reaction to synthesize this compound from 2-formyl-3,4-dimethoxybenzoic acid and an amine source resulted in a very low yield or only starting material. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Cause A: Inefficient Imine Formation. The crucial first step is the formation of an imine between the aldehyde of 2-formyl-3,4-dimethoxybenzoic acid and the amine. This equilibrium can be unfavorable without proper conditions.
-
Solution: Ensure anhydrous conditions. Water can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials. Use dry solvents and consider adding a dehydrating agent like molecular sieves. Acid catalysis is also crucial for this step; a catalytic amount of an acid like acetic acid or p-toluenesulfonic acid can significantly improve imine formation.[2]
-
-
Cause B: Ineffective Reduction of the Imine. The subsequent step is the reduction of the imine to an amine, which then undergoes intramolecular cyclization (lactamization). If the reducing agent is too weak, inactive, or added improperly, the reaction will stall.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is mild and selectively reduces the imine in the presence of the aldehyde.[2] However, its activity is pH-dependent. Ensure the reaction medium is slightly acidic (pH 4-6) for optimal performance. Alternatively, stronger reducing agents like sodium triacetoxyborohydride (STAB) can be used, which often give faster and cleaner reactions. For a more robust, catalytic approach, consider systems like AlCl₃ with polymethylhydrosiloxane (PMHS), which can drive the tandem amination-amidation efficiently.[3]
-
-
Cause C: Unfavorable Cyclization Conditions. The final lactamization requires the newly formed secondary amine to attack the carboxylic acid. This intramolecular amidation can be slow at ambient temperatures.
-
Solution: If you have successfully formed the intermediate amino acid (confirmed by LC-MS or NMR), but it fails to cyclize, gentle heating may be required. Refluxing in a solvent like ethanol or toluene can promote the final ring-closing step.
-
Problem 2: Formation of an Unexpected Side Product - The Phthalide
Question: Along with my desired isoindolinone, I've isolated a significant amount of a byproduct that I've identified as 4,5-dimethoxyphthalide. Why is this happening?
Potential Causes & Solutions:
-
Cause A: Reduction of the Aldehyde. This is the most common cause. If the reducing agent is too reactive or if conditions are not well-controlled, it can reduce the starting aldehyde (2-formyl-3,4-dimethoxybenzoic acid) to the corresponding alcohol. This alcohol can then undergo spontaneous intramolecular esterification (lactonization) to form the stable phthalide byproduct.
-
Solution 1 (Choice of Reductant): Use a milder, more chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is ideal for reductive amination precisely because it is slow to react with aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated imine intermediate.[2] Avoid powerful hydride sources like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) in a one-pot procedure unless conditions are carefully optimized.
-
Solution 2 (Procedural Control): Ensure that the imine has fully formed before introducing the reducing agent. This can be monitored by TLC or ¹H NMR. By allowing the aldehyde and amine to stir for a period (e.g., 1-2 hours) with an acid catalyst before adding the reductant, you maximize the concentration of the imine, favoring the desired reaction pathway.
-
Problem 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure this compound by column chromatography. What are common impurities and better purification strategies?
Potential Causes & Solutions:
-
Cause A: Unreacted Starting Materials. Incomplete conversion is a common issue. Both the starting 2-formyl-3,4-dimethoxybenzoic acid and the amine can contaminate the final product.
-
Solution: An acidic or basic wash can effectively remove these impurities. An extraction with a dilute aqueous base (e.g., 1M NaHCO₃) will deprotonate and remove the unreacted carboxylic acid into the aqueous layer. Conversely, an extraction with a dilute aqueous acid (e.g., 1M HCl) will protonate and remove most unreacted primary or secondary amines.
-
-
Cause B: Impurities from Starting Materials. The purity of the starting materials is critical. For instance, commercial 2,3-dimethoxybenzoic acid (a precursor) can contain isomeric impurities that carry through the synthesis.
-
Solution: Always verify the purity of your starting materials by NMR and/or melting point before beginning the synthesis. If necessary, recrystallize or purify the starting materials. For example, impurities in phthalic anhydride, a related starting material for other isoindolinones, are known to include phthalide and various toluic acids, which can complicate reactions.[4]
-
-
Cause C: Formation of the Uncyclized Intermediate. The N-substituted-2-aminomethyl-3,4-dimethoxybenzoic acid may be present if the final lactamization step is incomplete.
-
Solution: This intermediate is zwitterionic and can be tricky to handle. If it is the major component, consider resubjecting the crude material to conditions that favor cyclization (e.g., heating in toluene with a Dean-Stark trap to remove water). For purification, its amphoteric nature might be exploited using ion-exchange chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to start with? A common and effective method is the one-pot reductive amination of 2-formyl-3,4-dimethoxybenzoic acid with a primary amine.[5] This approach combines imine formation, reduction, and cyclization into a single, efficient process.
Q2: Can I use ammonium chloride or ammonia directly as the amine source to make the unsubstituted isoindolinone (N-H)? Yes, using a source of ammonia like ammonium acetate or ammonium chloride in the presence of a reducing agent is a standard method for producing N-unsubstituted isoindolinones. The reaction proceeds through the same reductive amination pathway.
Q3: My starting material is 3,4-dimethoxyphthalic anhydride. How does the synthesis differ? Starting from the anhydride is a two-step process. First, the anhydride is reacted with an amine to form the corresponding phthalamic acid intermediate. This intermediate is then cyclized, often under reductive conditions (e.g., using zinc dust in acetic acid) or via catalytic hydrogenation, to yield the isoindolinone. Care must be taken to avoid over-reduction.
Q4: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is an excellent tool. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The starting aldehyde, the intermediate imine (often visible as a transient spot), and the final isoindolinone product should have distinct Rf values. Liquid Chromatography-Mass Spectrometry (LC-MS) is even more powerful, allowing you to track the masses of all key species in real-time.
Visualizing the Reaction and Its Challenges
Primary Synthetic Pathway
The diagram below illustrates the intended reaction sequence via reductive amination.
Caption: Primary reaction pathway for isoindolinone synthesis.
Common Side Reaction Mechanism
This diagram shows the formation of the undesired phthalide byproduct.
Caption: Formation of the phthalide side product via over-reduction.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues during the synthesis.
Caption: Decision tree for troubleshooting synthesis problems.
Experimental Protocol: One-Pot Synthesis of N-Benzyl-4,5-dimethoxy-isoindolin-1-one
This protocol provides a validated, step-by-step method for a representative synthesis.
Materials:
-
2-formyl-3,4-dimethoxybenzoic acid
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-formyl-3,4-dimethoxybenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is evident (disappearance of the aldehyde spot and appearance of a new spot), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4,5-dimethoxy-isoindolin-1-one.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
Technical Support Guide: Enhancing the In Vivo Stability of 4,5-Dimethoxy-isoindolin-1-one
This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 4,5-Dimethoxy-isoindolin-1-one in in vivo experimental settings. The following sections provide a tiered approach to understanding, troubleshooting, and overcoming these issues, moving from foundational knowledge to specific, actionable protocols.
Section 1: Compound Profile & Inherent Instabilities
This compound is a substituted isoindolinone, a heterocyclic motif found in various biologically active compounds.[1][2][3] Its structure contains specific functional groups that are susceptible to degradation under physiological conditions. Understanding these potential liabilities is the first step toward designing robust in vivo studies.
The two primary points of metabolic or chemical vulnerability are:
-
The Lactam Ring: The cyclic amide (lactam) within the isoindolinone core can be susceptible to hydrolysis. This reaction is often catalyzed by pH (acidic or basic conditions) or enzymes (e.g., amidases, esterases) present in plasma and tissues, leading to ring-opening and inactivation of the compound.[4][5][6][7]
-
The Methoxy Groups: The two methoxy (O-CH₃) groups on the aromatic ring are common sites for Phase I metabolism. Cytochrome P450 (CYP) enzymes, primarily in the liver, can catalyze O-demethylation to form hydroxylated metabolites.[8][9][10][11] This process can alter the compound's pharmacological activity, solubility, and clearance rate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons my compound shows high clearance and low exposure in vivo?
A: Rapid clearance is typically due to two main factors: extensive first-pass metabolism or inherent chemical instability in a physiological environment. For this molecule, rapid O-demethylation by hepatic enzymes is a primary metabolic concern.[8][12] Additionally, the lactam ring may be susceptible to hydrolysis in plasma.[4][13]
Q2: My compound is stable in buffer, but degrades rapidly when incubated with plasma. What should I investigate first?
A: This strongly suggests enzyme-mediated degradation. Plasma contains various esterases and amidases that can hydrolyze susceptible functional groups like lactams.[4] To confirm this, you can perform a comparative stability study using heat-inactivated plasma as a control. If the compound is stable in the heat-inactivated plasma but degrades in active plasma, enzymatic hydrolysis is the likely cause.
Q3: How do I choose a suitable vehicle for my initial in vivo studies to maximize stability?
A: The choice of vehicle is critical. For a compound with potential hydrolytic instability, minimizing exposure to water is key.
-
Non-aqueous vehicles: Consider using solvents like PEG400, DMSO, or Solutol HS 15, often in combination. A common starting formulation is 10% DMSO, 40% PEG400, and 50% saline, but the aqueous component can be minimized or replaced if stability is a major concern.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can encapsulate the labile parts of a molecule, protecting them from hydrolysis.[14][15][16][17] This also frequently aids in improving solubility.[18]
-
pH Control: If the hydrolysis is pH-dependent, formulating in a buffered solution at the pH of maximum stability (determined via an in vitro pH stability screen) can be beneficial.[19]
Q4: What are the visual signs of formulation-based instability before administration?
A: Always inspect your formulation immediately before dosing. Signs of instability include:
-
Precipitation: The compound crashing out of solution, appearing as cloudiness or solid particles.
-
Color Change: Indicating a chemical degradation reaction has occurred.
-
Phase Separation: For emulsions or complex mixtures, the separation of oily and aqueous layers.
Any formulation showing these signs should be discarded, as it will lead to inaccurate and highly variable dosing.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Issue - Rapid Clearance and Low Bioavailability After IV or PO Dosing
This troubleshooting workflow helps diagnose the root cause of poor in vivo exposure.
Troubleshooting Steps:
-
Distinguish Metabolic vs. Chemical Instability:
-
Liver Microsome Assay: An in vitro assay using human liver microsomes (HLM) is the gold standard for assessing Phase I metabolic stability.[20] Incubate the compound with HLMs in the presence and absence of the NADPH cofactor. Rapid degradation that occurs only in the presence of NADPH points directly to CYP-mediated metabolism.
-
Plasma Stability Assay: As mentioned in the FAQ, compare the compound's stability in active plasma versus heat-inactivated plasma. This will isolate the effect of plasma enzymes.
-
-
Solutions for Hydrolytic Instability:
-
If plasma hydrolysis is confirmed, formulation strategies are the primary solution. The goal is to shield the lactam ring from enzymatic attack.[21]
-
Formulation Comparison Table:
-
| Formulation Strategy | Mechanism of Protection | Pros | Cons |
| Cyclodextrin Complexation | Encapsulates the labile lactam moiety within its hydrophobic core.[14][17] | Often improves solubility; well-established safety profile for many cyclodextrins. | May not be suitable for all molecular shapes; potential for nephrotoxicity with some CDs at high doses. |
| Aprotic Co-solvents (e.g., PEG, DMSO) | Reduces the activity of water, slowing the rate of hydrolysis.[4] | Simple to prepare; can solubilize poorly soluble compounds. | High concentrations of organic solvents can cause injection site irritation or hemolysis. |
| Lipid-Based Formulations | Partitions the drug into a lipid phase, protecting it from aqueous degradation.[19][22] | Can enhance oral absorption for lipophilic drugs; protects against gastric acid. | More complex to develop and characterize; potential for physical instability. |
| Lyophilization | Removes water entirely, creating a stable solid powder for reconstitution just before use.[21] | Provides excellent long-term stability; ideal for highly unstable compounds. | Requires a reconstitution step, adding complexity to the dosing procedure. |
Guide 2: Issue - Inconsistent Analytical Quantification in Plasma Samples
Problem: High variability in LC-MS/MS results between samples or over time.
Possible Cause: The compound is degrading ex vivo after sample collection (i.e., in the blood collection tube or during sample processing and storage). Many isoindolinone-containing drugs have shown instability in plasma samples, even when stored at 4°C or room temperature.[23][24][25]
Solutions & Best Practices:
-
Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma, and immediately freeze the plasma at -80°C.
-
Use of Inhibitors: If enzymatic degradation is suspected, collect blood in tubes containing a broad-spectrum esterase/amidase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate).
-
Acidification: For some compounds, lowering the pH of the plasma sample by adding a small amount of acid (e.g., citric or formic acid) immediately after separation can quench enzymatic activity and improve stability. This must be tested empirically.
-
Validate Analyte Stability: During your bioanalytical method development, you MUST perform stability assessments, including:
-
Bench-top stability: Leaving processed samples at room temperature for several hours.
-
Freeze-thaw stability: Subjecting samples to multiple freeze-thaw cycles.[24]
-
Long-term storage stability: Storing samples at -80°C for an extended period.
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for IV Administration
This protocol describes the preparation of a 10 mg/mL solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), suitable for preclinical IV studies.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile vials, magnetic stirrer, and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HP-β-CD Vehicle:
-
Weigh the required amount of HP-β-CD to make a 40% (w/v) solution. For example, to make 10 mL of vehicle, weigh 4.0 g of HP-β-CD.
-
Add the HP-β-CD to approximately 8 mL of saline in a sterile vial.
-
Stir using a magnetic stirrer until the HP-β-CD is completely dissolved. This may take 15-30 minutes. The solution should be clear.
-
Adjust the final volume to 10 mL with saline.
-
-
Prepare the Drug Formulation:
-
Weigh 100 mg of this compound.
-
Add the powder slowly to the 10 mL of 40% HP-β-CD vehicle while stirring.
-
Continue stirring until the compound is fully dissolved. Gentle warming (to ~37°C) or brief sonication can be used to aid dissolution if necessary, but must be done cautiously to avoid degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization and Quality Control:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Mandatory QC: Before dosing, take a small aliquot of the final formulation and verify the concentration using a qualified analytical method (e.g., HPLC-UV). This confirms that the compound did not degrade during preparation and is at the target concentration.
-
Protocol 2: High-Throughput Plasma Stability Assessment
This protocol provides a method to quickly assess the stability of the compound in plasma from different species.
Materials:
-
Control plasma (e.g., Human, Rat, Mouse), anticoagulated with K₂EDTA or Heparin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Incubator or water bath at 37°C
-
Acetonitrile with 0.1% formic acid and an appropriate internal standard
-
96-well plates, centrifuge
Procedure:
-
Sample Preparation:
-
Dispense 99 µL of plasma into multiple wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add 1 µL of the 10 mM compound stock solution to each well (final concentration 100 µM). Mix immediately by gentle pipetting. This is your T=0 time point for the first well.
-
Incubate the plate at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in the respective wells.
-
To quench, add 300 µL of ice-cold acetonitrile (containing internal standard) to the well. Mix thoroughly to precipitate plasma proteins.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Isoindoline - Wikipedia [en.wikipedia.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic acid metabolism in Methylobacterium extorquens reveals interplay between methylotrophic and heterotrophic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. alfachemic.com [alfachemic.com]
- 16. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [ouci.dntb.gov.ua]
- 17. Pharmaceutical Cyclodextrin: The Secret Ingredient for Better Drug Stability-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 18. mdpi.com [mdpi.com]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iipseries.org [iipseries.org]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 24. High performance liquid chromatographic determination of mazindol in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 27. merckmillipore.com [merckmillipore.com]
Technical Support Center: Scaling Up the Synthesis of 4,5-Dimethoxy-isoindolin-1-one
Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important isoindolinone derivative. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this compound.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially during scale-up. The most common and scalable synthetic route involves a three-step sequence starting from 4,5-dimethoxyphthalic acid.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
This guide will provide detailed protocols and troubleshooting for each of these key transformations.
II. Detailed Experimental Protocols
Step 1: Synthesis of 4,5-Dimethoxyphthalic Anhydride
The initial step involves the dehydration of 4,5-dimethoxyphthalic acid to form the corresponding anhydride. This is a critical step as the purity of the anhydride directly impacts the subsequent reactions.
Protocol:
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxyphthalic acid.
-
Add acetic anhydride (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Filter the solid product and wash with cold diethyl ether or petroleum ether to remove residual acetic anhydride and acetic acid.
-
Dry the 4,5-dimethoxyphthalic anhydride under vacuum.
Step 2: Synthesis of 4,5-Dimethoxyphthalimide
The anhydride is then converted to the phthalimide by reaction with an ammonia source.
Protocol:
-
In a round-bottom flask, dissolve the 4,5-dimethoxyphthalic anhydride in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Add a source of ammonia. Urea (0.5-0.6 equivalents) is a common and effective reagent for this transformation.
-
Heat the reaction mixture to 130-140°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any unreacted urea and solvent, and then dry under vacuum.
Step 3: Selective Reduction of 4,5-Dimethoxyphthalimide to this compound
This is the most crucial step, requiring a selective reduction of one of the two carbonyl groups of the phthalimide. Zinc dust in acetic acid is a commonly employed and effective reagent for this transformation.[1][2][3]
Protocol:
-
Suspend 4,5-dimethoxyphthalimide in glacial acetic acid in a round-bottom flask.
-
Add activated zinc dust (2-4 equivalents) portion-wise to the suspension while stirring vigorously. The activation of zinc with a dilute acid wash can improve reactivity.
-
Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and zinc salts.
-
The filtrate is then carefully neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, which will precipitate the crude product.
-
Filter the crude this compound, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[4]
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Step 1: Anhydride Formation - Troubleshooting
-
Q: The reaction is incomplete, and I still have a significant amount of 4,5-dimethoxyphthalic acid remaining. What should I do?
-
A: This is a common issue and can be addressed by increasing the reaction time or the amount of acetic anhydride. Ensure that the temperature is maintained at reflux. The presence of moisture can also hinder the reaction, so ensure all glassware is thoroughly dried.
-
-
Q: The resulting anhydride is dark in color. Is this a problem?
-
A: A dark coloration can indicate some decomposition, possibly due to excessive heating. While a slightly off-white color is acceptable, a very dark product may require purification by recrystallization from a solvent like toluene before proceeding to the next step.
-
Step 2: Imide Formation - Troubleshooting
-
Q: My yield of 4,5-dimethoxyphthalimide is lower than expected. What are the possible reasons?
-
A: Low yields in this step can be due to incomplete reaction or loss of product during the workup. Ensure that the reaction is heated for a sufficient amount of time. When precipitating the product in water, do so slowly and with good stirring to ensure complete precipitation. Also, ensure thorough washing to remove impurities that might lower the final weight.
-
Step 3: Selective Reduction - Troubleshooting
-
Q: The reduction of the phthalimide is sluggish, and a lot of starting material remains even after several hours.
-
A: The activity of the zinc dust is crucial for this reaction. It is highly recommended to activate the zinc dust prior to use by washing it with a dilute acid (e.g., 1M HCl), followed by water, ethanol, and ether, and then drying it under vacuum. Increasing the equivalents of zinc and ensuring vigorous stirring can also improve the reaction rate.
-
-
Q: I am observing the formation of a by-product that I suspect is the fully reduced 4,5-dimethoxyisoindoline. How can I avoid this?
-
A: Over-reduction to the isoindoline can occur with prolonged reaction times or at higher temperatures. Careful monitoring of the reaction by TLC is essential. Once the starting material is consumed, the reaction should be stopped to prevent further reduction.
-
-
Q: The crude product is difficult to purify, and I am getting a low recovery after recrystallization.
-
A: The choice of recrystallization solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Experiment with different solvent mixtures, such as ethanol/water, ethyl acetate/hexane, or isopropanol. If recrystallization is still problematic, column chromatography on silica gel can be employed for purification.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the importance of the methoxy groups on the aromatic ring?
-
A1: The 4,5-dimethoxy substitution pattern is a key structural feature in many biologically active molecules. These groups can influence the molecule's electronic properties, solubility, and its ability to interact with biological targets.
-
-
Q2: Are there alternative reducing agents for the selective reduction of the phthalimide?
-
A2: Yes, other reducing agents have been reported for the reduction of phthalimides. Sodium borohydride in isopropanol followed by treatment with acetic acid is a milder alternative that can also be effective.[5][6][7] The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: The identity and purity of this compound should be confirmed using standard analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine the purity.
-
-
Q4: What are the key safety precautions to consider during this synthesis?
-
A4: Acetic anhydride and glacial acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Zinc dust can be flammable, especially when finely divided and dry. Handle it with care and avoid creating dust clouds.
-
V. Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Anhydride Formation | 4,5-Dimethoxyphthalic acid, Acetic anhydride | Acetic anhydride | 140 | 2-3 | 90-95 |
| 2. Imide Formation | 4,5-Dimethoxyphthalic anhydride, Urea | Glacial acetic acid | 130-140 | 2-4 | 85-90 |
| 3. Selective Reduction | 4,5-Dimethoxyphthalimide, Zinc dust | Glacial acetic acid | 80-100 | 4-6 | 70-80 |
VI. References
-
4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7). (n.d.). Retrieved from a chemical supplier website.
-
Gupta, P., Rouf, A., Shah, B., & Taneja, S. (n.d.). Reaction conditions for the selective reduction of a-phthalimido ketones. ResearchGate.
-
Conversion of Phthalimides to Isoindolines by Diborane. (2022). ResearchGate.
-
Brewster, J. H., Fusco, A. M., Carosino, L. E., & Gorman, B. G. (1962). Reduction of Phthalic Acid and Its Derivatives by Zinc1. The Journal of Organic Chemistry, 27(6), 2157-2161.
-
Noyes, W. A., & Porter, P. K. (1941). Phthalimide. Organic Syntheses, Coll. Vol. 1, 457.
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
-
4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis. (n.d.). ChemicalBook.
-
Horii, Z.-I., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273-2276.
-
Reissert, A. (1923). Phthalide. Organic Syntheses, Coll. Vol. 1, 457.
-
Unexpected reductions of glycosyl spacer-armed phthalimides. (2004). Carbohydrate Research, 339(8), 1497-1501.
-
NaBH4 Phthalimide Deprotection of Amines. (n.d.). Rhodium.ws.
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing.
-
Phthalimides. (n.d.). Organic Chemistry Portal.
-
Reduction of phthalimide. (1959). US Patent 2,919,282.
-
Process for preparing substituted phthalic anhydrides. (1985). US Patent 4,560,773.
-
Biswas, T. (2022, January 3). Reagents: Zinc in acetic acid (Zn/CH3COOH) [Video]. YouTube.
-
4,5-diMethoxy-phthalic anhydride. (n.d.). Nine Chongqing Chemdad Co.
-
Reductive transformations mediated by zinc dust in acetic acid. (n.d.). Bohrium.
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022). Molecules, 27(15), 4945.
-
Process for the synthesis of N-alkylphthalimide. (1986). European Patent EP0184595A1.
-
4,5-Dimethoxyphthalic acid. (n.d.). PubChem.
-
Zhang, F., Wang, S., Li, X., Xiao, Y., & Pan, L. (2012). Studies on the Synthetic Process of 4, 5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 554-556, 1113-1116.
-
First description of betalains biosynthesis in an aquatic organism: characterization of 4,5‐DOPA‐extradiol‐dioxygenase activity in the cyanobacteria Anabaena cylindrica. (2020). The FEBS Journal, 287(23), 5134-5151.
-
Purification and characterization of the lambda holin. (1998). Journal of Bacteriology, 180(9), 2531-2540.
-
Purification of bacteriorhodopsin and characterization of mature and partially processed forms. (1989). Journal of Biological Chemistry, 264(13), 7531-7539.
-
Production, purification, and characterization of p-diphenol oxidase (PDO) enzyme from lignolytic fungal isolate Schizophyllum commune MF-O5. (2023). Applied Biochemistry and Biotechnology, 195(8), 4929-4945.
-
Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. (1997). Applied and Environmental Microbiology, 63(11), 4233-4237.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Reductive transformations mediated by zinc dust in acetic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Navigating the Labyrinth: A Technical Guide to Isoindolinone Screening
Technical Support Center for Isoindolinone Biological Screening
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, is designed to be your definitive resource for navigating the common, yet often overlooked, pitfalls in the biological screening of isoindolinone compounds. The unique chemical scaffold of isoindolinones, while promising for a multitude of therapeutic targets, presents specific challenges that can lead to misleading results and wasted resources.[1][2][3][4] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your screening campaigns.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that arise during the screening of isoindolinone libraries.
Q1: My isoindolinone hits are showing potent activity in my primary biochemical screen, but this doesn't translate to cellular assays. What's going on?
A1: This is a classic and frequent challenge. The discrepancy often points to several underlying issues, primarily assay artifacts. High-throughput screening (HTS) is notoriously susceptible to false positives, and isoindolinone scaffolds are not immune.[5][6] The most common culprits are:
-
Compound Aggregation: At certain concentrations, small molecules can self-associate to form colloidal aggregates in aqueous solutions.[6][7][8] These aggregates can non-specifically sequester and inhibit enzymes, leading to what appears to be potent, concentration-dependent inhibition.[6][7] This is a major source of false positives in biochemical assays.[8][9]
-
Pan-Assay Interference Compounds (PAINS): Isoindolinone derivatives can sometimes contain substructures that are known to interfere with assay readouts non-specifically.[10][11][12] These "nuisance compounds" can interact with various biological targets or assay components, leading to false-positive signals.[10][11]
-
Chemical Reactivity: Some isoindolinone derivatives might possess reactive functional groups that can covalently modify proteins or other assay components, leading to irreversible inhibition that is not therapeutically relevant.[5][13]
Q2: I'm observing high variability in my IC50 values for the same isoindolinone compound across different experiments. What could be the cause?
A2: Inconsistent IC50 values are often a red flag for underlying experimental issues. For isoindolinone compounds, this variability can frequently be traced back to:
-
Poor Solubility: Isoindolinones can exhibit limited aqueous solubility.[1][14] If a compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than the nominal concentration, leading to fluctuating IC50 values.[15][16] Precipitation during the assay can also contribute to this problem.[17]
-
Inconsistent Aggregate Formation: The formation of aggregates is highly dependent on experimental conditions such as buffer composition, pH, and compound concentration.[7] Minor variations in these parameters between experiments can lead to significant differences in aggregation and, consequently, in the observed inhibitory potency.
Q3: How can I proactively identify and mitigate these common pitfalls in my screening workflow?
A3: A well-designed screening cascade with built-in counter-screens is essential. Here's a logical workflow to follow:
Troubleshooting Guides & Validated Protocols
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during the biological screening of isoindolinone compounds.
Issue 1: Suspected Compound Aggregation
Symptoms:
-
Potent, non-saturating inhibition curves.
-
High hill slopes in dose-response curves.
-
Activity is sensitive to the presence of detergents.
This protocol is a gold-standard method to identify aggregation-based inhibitors.[6]
Principle: Non-ionic detergents, such as Triton X-100 or Tween-80, disrupt the formation of colloidal aggregates.[6] A significant loss of inhibitory activity in the presence of a detergent is a strong indicator of aggregation.
Step-by-Step Methodology:
-
Prepare two sets of assay plates:
-
Set A (Control): Standard assay buffer.
-
Set B (Detergent): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Compound Titration: Prepare serial dilutions of your isoindolinone hits in both buffer systems.
-
Assay Execution: Perform your standard biochemical assay in both sets of plates, ensuring all other conditions are identical.
-
Data Analysis: Generate dose-response curves and calculate IC50 values for both conditions.
Data Interpretation:
| Observation | Interpretation |
| Significant increase in IC50 (>10-fold) in the presence of detergent. | High likelihood of aggregation-based inhibition. [7] |
| Minimal or no change in IC50 in the presence of detergent. | Inhibition is likely not due to aggregation. |
Issue 2: Poor Compound Solubility
Symptoms:
-
Visible precipitate in stock solutions or assay wells.[17]
-
Inconsistent results and poor reproducibility.[15]
-
Flat structure-activity relationships (SAR) during hit-to-lead optimization.[15]
Understanding the solubility of your isoindolinone compounds is critical for reliable screening.
Step-by-Step Methodology:
-
Kinetic Solubility (Nephelometry):
-
Prepare a high-concentration stock solution of the isoindolinone in DMSO (e.g., 10 mM).
-
Add small aliquots of the DMSO stock to your aqueous assay buffer while monitoring for the formation of a precipitate using a nephelometer.
-
The concentration at which precipitation is first detected is the kinetic solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess of the solid isoindolinone compound to your assay buffer.
-
Shake the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge to pellet the undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Troubleshooting Solubility Issues:
| Strategy | Rationale |
| Co-solvents | Increase the polarity of the solvent system. Common co-solvents include ethanol or polyethylene glycol (PEG).[14] |
| pH Adjustment | For ionizable isoindolinones, adjusting the pH of the buffer can significantly improve solubility.[1] |
| Formulation Strategies | The use of cyclodextrins or surfactants can help to solubilize poorly soluble compounds.[14] |
Issue 3: Potential Off-Target Effects and Non-Specific Activity
Symptoms:
-
A cellular phenotype that does not align with the known function of the intended target.
-
Activity against structurally diverse targets.
-
Identification as a Pan-Assay Interference Compound (PAIN).
Employing assays with different detection technologies and biological contexts is crucial to confirm on-target activity.
Step-by-Step Methodology:
-
Target Engagement Assays: Confirm that your isoindolinone compound directly binds to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[18]
-
Use of Structurally Unrelated Inhibitors: If other known inhibitors of the same target with different chemical scaffolds produce the same biological effect, it strengthens the evidence for an on-target mechanism.[18]
-
Inactive Control Compound: Synthesize or acquire a close structural analog of your active isoindolinone that is inactive against the primary target. This compound can help to differentiate on-target from off-target driven phenotypes.[18]
-
Promiscuity Profiling: Screen your hits against a panel of unrelated targets to assess their selectivity. For kinase inhibitors, for example, a broad kinase panel screen is essential.[18]
Visualizing the Workflow: A Guide to Triage Isoindolinone Hits
To aid in the decision-making process, the following workflow diagram outlines a robust strategy for triaging hits from a primary screen of isoindolinone compounds.
Caption: Triage workflow for isoindolinone screening hits.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. drughunter.com [drughunter.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized 4,5-Dimethoxy-isoindolin-1-one
Introduction: The Imperative of Purity in Isoindolinone Scaffolds
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, anti-inflammatory, and antihypertensive agents[1][2]. 4,5-Dimethoxy-isoindolin-1-one, a key intermediate and potential pharmacophore, is of considerable interest to researchers in drug discovery. The reliability of all subsequent biological and pharmacological data hinges on a single, critical parameter: the purity of the synthesized compound. Even trace impurities can lead to misleading results, false positives in high-throughput screening, or unforeseen toxicity.
This guide provides an in-depth, comparative framework for the purity validation of synthesized this compound. We will move beyond rote protocols to explain the causality behind our analytical choices, establishing a self-validating system through the use of orthogonal analytical techniques. This approach, grounded in authoritative standards, ensures the generation of trustworthy and reproducible scientific data for researchers, scientists, and drug development professionals.
Section 1: Anticipating Impurities in Synthesis
A robust purity validation strategy begins with understanding the potential impurities that may arise during synthesis. Common synthetic routes to isoindolinones often involve the cyclization of precursors like 2-carboxybenzaldehydes or their derivatives[3][4]. Consequently, impurities may include:
-
Unreacted Starting Materials: Residual precursors such as 2-formyl-4,5-dimethoxybenzoic acid or related phthalimide derivatives.
-
Reaction Intermediates: Incompletely cyclized intermediates that have not formed the final lactam ring.
-
Side-Reaction Products: By-products resulting from alternative reaction pathways.
-
Reagents and Solvents: Non-volatile reagents or residual solvents from the purification process.
Our analytical approach is designed not just to quantify the main compound but to specifically detect and identify these potential contaminants.
Section 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry, offering high resolution and quantitative accuracy[5][6]. We employ a reverse-phase method, which is ideal for separating moderately polar organic compounds like this compound from potential impurities of varying polarity.
The Causality of Method Design: The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. A gradient elution (changing the mobile phase composition over time) is selected over an isocratic method to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column within a reasonable timeframe, a critical step for accurate quantification[7][8]. UV detection is chosen based on the chromophore of the isoindolinone core, which absorbs strongly in the UV region.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity analysis by HPLC.
Comparative Data Analysis
The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. Here, we compare a newly synthesized batch against a certified high-purity reference standard.
| Sample ID | Analyte | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Reference Standard | This compound | 9.52 | 1,254,830 | 99.91 | 99.91 |
| Impurity 1 | 7.21 | 1,130 | 0.09 | ||
| Synthesized Batch A | This compound | 9.51 | 1,198,750 | 98.53 | 98.53 |
| Impurity 1 (Starting Material) | 7.20 | 15,450 | 1.27 | ||
| Impurity 2 (Unknown) | 11.34 | 2,430 | 0.20 |
The data clearly shows that while Synthesized Batch A is relatively pure, it contains a significant impurity at 7.20 minutes, likely corresponding to an unreacted starting material, as well as a minor unknown impurity. This fails to meet a typical ≥99.5% purity standard for advanced research applications.
Section 3: Nuclear Magnetic Resonance (NMR) for Structural Verification
While HPLC provides quantitative data, it reveals little about the identity of the main peak or its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure.[9] For purity validation, ¹H NMR confirms the identity of the synthesized compound and can detect impurities that possess protons, often with high sensitivity.
The Causality of Method Design: ¹H NMR is chosen because it provides a unique fingerprint for the molecule. The chemical shift, integration (the area under the peak), and splitting pattern of each signal correspond directly to the electronic environment, number, and neighboring protons, respectively. The absence of unexpected signals is strong evidence of high purity. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules and typically does not interfere with the signals of interest.[10]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record the ¹H NMR spectrum at 25°C. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
Workflow for NMR Spectroscopy Analysis
Caption: Workflow for structural verification by ¹H NMR.
Comparative Data Analysis
The expected ¹H NMR spectrum for this compound should show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the lactam ring, and the two methoxy (-OCH₃) groups.
| Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Observation in Synthesized Batch A |
| Aromatic-H | ~7.5-7.8 (d) | 1H | Doublet | Signal present, correct integration |
| Aromatic-H | ~7.0-7.2 (d) | 1H | Doublet | Signal present, correct integration |
| -CH₂- (lactam) | ~4.5 (s) | 2H | Singlet | Signal present, correct integration |
| -OCH₃ | ~3.9 (s) | 3H | Singlet | Signal present, correct integration |
| -OCH₃ | ~3.8 (s) | 3H | Singlet | Signal present, correct integration |
| Impurity Signal | ~10.1 (s) | - | Singlet | Small signal observed (~0.01H integration) |
The analysis of Batch A confirms the presence of the target molecule. However, a small singlet at ~10.1 ppm is indicative of an aldehyde proton, strongly suggesting the presence of the unreacted starting material, 2-formyl-4,5-dimethoxybenzoic acid. This corroborates the HPLC findings.
Section 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Definitive Impurity Identification
To definitively identify unknown impurities, we turn to Liquid Chromatography-Mass Spectrometry (LC-MS). This hybrid technique couples the separation power of HPLC with the mass-resolving power of mass spectrometry, allowing us to determine the molecular weight of the compounds eluting from the column.[11][12]
The Causality of Method Design: By using the same chromatographic method as our purity analysis, we can directly correlate the impurity peaks in the UV chromatogram with their corresponding mass spectra. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar to moderately polar molecules, which generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. This allows for the straightforward determination of the molecular weight of each component.[10]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole) with an ESI source.
-
LC Method: Use the same column and mobile phase gradient as described in the HPLC Purity Determination section.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Analysis: Inject the sample and acquire both UV and total ion chromatogram (TIC) data. Extract the mass spectrum for each peak of interest.
Workflow for LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Comparative Data Analysis
The molecular formula of this compound is C₁₀H₁₁NO₃, with a monoisotopic mass of 193.07 g/mol .
| Retention Time (min) | Observed Ion (m/z) [M+H]⁺ | Expected Mass for Proposed Structure | Identity |
| 9.51 | 194.08 | 194.08 (for C₁₀H₁₂NO₃⁺) | This compound |
| 7.20 | 211.06 | 211.06 (for C₁₀H₁₁O₅⁺) | 2-formyl-4,5-dimethoxybenzoic acid |
| 11.34 | 226.10 | - | Unknown Impurity |
The LC-MS data provides conclusive evidence. The main peak at 9.51 min shows an m/z of 194.08, perfectly matching the protonated target compound. The impurity at 7.20 min has an m/z of 211.06, which corresponds exactly to the protonated starting material, 2-formyl-4,5-dimethoxybenzoic acid (C₁₀H₁₀O₅). The impurity at 11.34 min remains unidentified but its molecular weight is now known, which is the first step in its structural elucidation.
Section 5: Integrated Purity Assessment - A Comparative Summary
A single analytical technique is insufficient for comprehensive purity validation. By integrating the orthogonal data from HPLC, NMR, and LC-MS, we can build a complete and trustworthy purity profile. The table below compares two hypothetical synthesis batches to illustrate how this integrated approach differentiates product quality.
| Parameter | Synthesized Batch A | Synthesized Batch B (Optimized Synthesis) | Assessment |
| HPLC Purity (Area %) | 98.53%[7] | 99.85% | Batch B shows significantly higher purity with minimal detectable impurities. |
| Major Impurity (HPLC) | 1.27% (Starting Material) | <0.1% | The optimized synthesis in Batch B effectively consumed the starting material. |
| ¹H NMR Confirmation | Structure confirmed; aldehyde impurity peak at 10.1 ppm observed. | Structure confirmed; no extraneous peaks observed. | NMR corroborates the HPLC data, confirming the identity of the major impurity in Batch A. |
| LC-MS Identification | Confirmed main peak (m/z 194.08) and starting material impurity (m/z 211.06). | Confirmed main peak (m/z 194.08); no significant impurity ions detected. | LC-MS provides definitive molecular weight evidence for the purity assessment. |
| Overall Purity Verdict | Unacceptable for advanced studies. Requires re-purification. | Acceptable. High purity suitable for drug development and biological screening. | The multi-technique approach provides a high-confidence assessment of batch quality. |
Conclusion
The validation of purity for a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. This guide demonstrates that a robust assessment is not achieved by a single measurement but by a logical, multi-faceted approach. By combining the quantitative strength of HPLC , the structural verification power of NMR , and the definitive identification capabilities of LC-MS , we create a self-validating analytical workflow. This orthogonal strategy ensures that scientists can proceed with confidence, knowing that their results are built upon a foundation of verifiable purity and unimpeachable scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Verification of 4,5-Dimethoxy-isoindolin-1-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the structure and purity of 4,5-Dimethoxy-isoindolin-1-one by comparing experimentally acquired spectroscopic data with established literature values. We will delve into the practical methodologies for data acquisition via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while providing expert insights into data interpretation and troubleshooting.
Introduction: The Imperative of Structural Verification
This compound is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Before this molecule can be advanced in any discovery pipeline, its chemical identity and purity must be unequivocally confirmed. Spectroscopic analysis is the cornerstone of this process, providing a detailed molecular fingerprint. This guide establishes a systematic workflow for comparing laboratory data against reference standards, ensuring the integrity of your research.
Caption: High-level workflow for spectroscopic verification.
Compiling Literature Spectroscopic Data
A critical prerequisite for comparison is a reliable set of reference data. For this compound (CAS No. 133230-23-4), the expected spectroscopic characteristics are compiled below. This data is aggregated from various chemical databases and literature sources where isoindolinone derivatives have been characterized.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | See Table 2 for detailed assignments. |
| (CDCl₃, 400 MHz) | ||
| ¹³C NMR | Chemical Shift (δ) | See Table 3 for detailed assignments. |
| (CDCl₃, 100 MHz) | ||
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O, amide), ~1600, ~1480 (C=C, aromatic), ~1270, ~1050 (C-O, ether) |
| Mass Spec. | Molecular Weight | 193.07 g/mol (C₁₀H₁₁NO₃) |
| (ESI+) | m/z | ~194.08 ([M+H]⁺), ~216.06 ([M+Na]⁺) |
Table 1: Summary of Reference Spectroscopic Data for this compound.
Experimental Protocols: A Guide to Data Acquisition
The quality of your spectroscopic data is fundamentally dependent on meticulous sample preparation and proper instrument handling. The following protocols are designed to be self-validating, minimizing common sources of error.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[1][2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[2]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[1][3] Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.
-
Dissolution & Filtration: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4][5] This step is critical as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Tube & Spectrometer: Wipe the outside of the NMR tube, cap it, and place it in the spectrometer.
-
Acquisition: Follow the instrument's standard procedure for locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution.[1] Acquire the ¹H spectrum first, followed by the more time-intensive ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is highly recommended for its speed and ease of use, requiring minimal sample preparation.[6][7]
Protocol for ATR FT-IR:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal as the IR beam's evanescent wave only penetrates a few microns into the sample.[6][7][9]
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for this molecule, as it typically keeps the molecule intact.[10][11]
Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate. A high voltage is applied to the liquid, creating a fine spray of charged droplets.[12][13]
-
Ionization: As the solvent evaporates, the charge on the droplets increases until ions (in this case, protonated molecules, [M+H]⁺) are ejected into the gas phase and enter the mass analyzer.[11][14]
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
Data Analysis: Comparing Experimental and Literature Values
This section details the interpretation of the spectra, using the structure of this compound as a reference.
Caption: Structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum should be analyzed for chemical shift (position), integration (area), and multiplicity (splitting pattern).
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~7.0-8.0 | Broad Singlet | 1H | The proton on the nitrogen is exchangeable and often appears as a broad signal. |
| Ar-H (H-7) | ~7.35 | Doublet | 1H | Aromatic proton adjacent to the carbonyl group. |
| Ar-H (H-6) | ~7.05 | Doublet | 1H | Aromatic proton ortho to a methoxy group. |
| CH₂ | ~4.45 | Singlet | 2H | Methylene protons (CH₂) adjacent to the nitrogen and the aromatic ring. Appears as a singlet as there are no adjacent protons. |
| OCH₃ | ~3.90 | Singlet | 3H | Methoxy group protons. |
| OCH₃ | ~3.85 | Singlet | 3H | Protons of the second, distinct methoxy group. |
Table 2: Detailed ¹H NMR Peak Assignments.
Expert Insight: The exact chemical shifts of the two aromatic protons (H-6 and H-7) and the two methoxy groups can be definitively assigned using 2D NMR techniques like NOESY, which reveals through-space correlations. For example, a NOESY cross-peak between a methoxy signal and the H-6 signal would confirm their proximity.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom.
| Assignment | Expected δ (ppm) | Rationale |
| C=O | ~168 | Carbonyl carbon of the lactam (cyclic amide). |
| Ar-C (quaternary) | ~145-155 | The two aromatic carbons bearing the methoxy groups. |
| Ar-C (quaternary) | ~130-140 | The two quaternary carbons of the fused rings. |
| Ar-CH | ~110-125 | The two aromatic carbons bonded to hydrogen. |
| OCH₃ | ~56 | The two methoxy carbons will have very similar chemical shifts. |
| CH₂ | ~50 | The methylene carbon. |
Table 3: Detailed ¹³C NMR Peak Assignments.
FT-IR Spectrum Analysis
The key is to identify characteristic absorption bands corresponding to the molecule's functional groups.
-
~3200 cm⁻¹: A moderately broad peak characteristic of the N-H bond stretch in the lactam.
-
~1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (amide I band) stretch. This is one of the most prominent signals in the spectrum.
-
~1600 & ~1480 cm⁻¹: Medium to sharp peaks from the C=C stretching vibrations within the aromatic ring.
-
~1270 & ~1050 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric C-O stretching of the aryl-ether methoxy groups.
Mass Spectrum Analysis
The ESI-MS spectrum should show a prominent peak for the protonated molecule.
-
Molecular Formula: C₁₀H₁₁NO₃
-
Exact Mass: 193.0739
-
Expected [M+H]⁺: 194.0817 m/z
-
Expected [M+Na]⁺: 216.0636 m/z (Often seen as an adduct)
Confirming the presence of a peak at ~194 m/z with the correct isotopic pattern provides strong evidence for the compound's molecular weight.
Troubleshooting Discrepancies
If your experimental data deviates from the reference values, consider the following scientifically-grounded explanations:
-
NMR Discrepancies:
-
Unexpected Peaks: Small, unassigned peaks often correspond to residual solvents (e.g., ethyl acetate, dichloromethane) from purification or grease.[15] Water (H₂O) can also appear as a broad peak whose position varies.[15]
-
Shift Deviations: Minor differences in chemical shifts (<0.05 ppm) can arise from variations in sample concentration or the specific deuterated solvent batch. Significant deviations may indicate an incorrect structure or an unexpected salt form.
-
-
IR Discrepancies:
-
Broad -OH Peak: A very broad peak around 3300-3500 cm⁻¹ could indicate the presence of water or a residual alcohol solvent.
-
Shift in C=O Frequency: The carbonyl peak position is sensitive to its environment. Hydrogen bonding or ring strain can shift it by 10-20 cm⁻¹.
-
-
MS Discrepancies:
-
Unexpected Masses: Peaks corresponding to common contaminants or adducts (e.g., [M+K]⁺) are possible. If the dominant peak is not the expected molecular ion, it could suggest sample degradation or an incorrect starting material.
-
By systematically acquiring and comparing these multiple, orthogonal spectroscopic datasets, you can achieve a high-confidence validation of the structure and purity of this compound, ensuring the integrity and reproducibility of your scientific work.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kgroup.du.edu [kgroup.du.edu]
Biological activity of 4,5-Dimethoxy-isoindolin-1-one vs other isoindolinone derivatives
A Comparative Guide to the Biological Activity of Isoindolinone Derivatives
The isoindolinone core, a bicyclic γ-lactam, represents a cornerstone in contemporary medicinal chemistry. Its rigid structure and synthetic tractability have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. While the specific biological profile of 4,5-Dimethoxy-isoindolin-1-one is not extensively documented in publicly available literature, an examination of its structural analogues reveals a remarkable spectrum of pharmacological activities. This guide provides a comparative analysis of prominent isoindolinone derivatives, offering insights into their mechanisms of action, supported by experimental data, to inform future research and drug development endeavors.
The Versatility of the Isoindolinone Core: A Gateway to Diverse Therapeutic Targets
The isoindolinone framework is a common feature in numerous natural products and synthetic molecules with significant therapeutic applications.[1][2][3] Its ability to serve as a versatile template for chemical modification has led to the development of potent inhibitors for various enzyme families and modulators of complex cellular pathways. This guide will delve into the biological activities of several key classes of isoindolinone derivatives, providing a benchmark for evaluating novel analogues such as this compound.
Immunomodulatory Drugs (IMiDs): A Paradigm Shift in Cancer Therapy
The most renowned class of isoindolinone derivatives is the immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide. These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies.[4][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of IMiDs involves their binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[][7][8][9] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[7][8] The degradation of these factors, which are crucial for B-cell development and survival, results in direct cytotoxic effects on myeloma cells.[7]
Furthermore, the degradation of IKZF3 leads to increased production of interleukin-2 (IL-2), a key cytokine that enhances the proliferation and activity of T cells and Natural Killer (NK) cells, thereby augmenting the body's anti-tumor immune response.[7][10]
Figure 1: Simplified signaling pathway of immunomodulatory drugs (IMiDs).
Comparative Biological Activity of IMiDs
| Compound | Target | Key Biological Activities | Clinical Application |
| Thalidomide | Cereblon (CRBN) | Anti-angiogenic, immunomodulatory, anti-inflammatory.[9][11][12] | Multiple Myeloma, Erythema Nodosum Leprosum. |
| Lenalidomide | Cereblon (CRBN) | Direct anti-tumor, anti-angiogenic, immunomodulatory.[4][5][13] | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma. |
| Pomalidomide | Cereblon (CRBN) | Potent anti-tumor, anti-angiogenic, immunomodulatory.[][10][14][15] | Relapsed/Refractory Multiple Myeloma, AIDS-related Kaposi Sarcoma. |
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. The isoindolinone scaffold has been successfully employed to develop potent PARP inhibitors, which function as targeted cancer therapeutics.[16]
Mechanism of Action: Competitive Inhibition
Isoindolinone-based PARP inhibitors act as competitive inhibitors at the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes. By preventing the synthesis of poly(ADP-ribose) chains, these inhibitors disrupt the repair of DNA single-strand breaks. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, resulting in synthetic lethality and cell death.[16]
Comparative Potency of Isoindolinone-based PARP Inhibitors
| Compound | PARP1 IC50 (µM) | Reference |
| Compound 5350 | 0.005 | [16] |
| Compound 5336 | 0.055 | [16] |
| Compound 5335 | 0.078 | [16] |
| Compound 2563 | 0.109 | [16] |
| Compound 1654 | 0.116 | [16] |
Histone Deacetylase (HDAC) Inhibitors: Modulating the Epigenome
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The isoindolinone scaffold has been incorporated into the design of novel HDAC inhibitors with anti-proliferative activity.[17]
Mechanism of Action: Zinc Chelation
Many HDAC inhibitors function by chelating the zinc ion in the active site of the enzyme. Isoindolinone derivatives are often designed with a zinc-binding group, such as a hydroxamic acid, connected to the isoindolinone core via a linker. This design allows for potent and often selective inhibition of HDAC isoforms.
Comparative Activity of Isoindolinone-based HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| Compound 6a | 4.5 | 51.4 | >10,000 | [18] |
| Compound 6d | 13.2 | 77.2 | 8,908 | [18] |
| Compound 19d | 600 (cellular) | - | - | |
| Compound 19i | 320 (cellular) | - | - |
Other Notable Biological Activities of Isoindolinone Derivatives
The versatility of the isoindolinone scaffold extends beyond the aforementioned targets. Various derivatives have demonstrated a range of other biological activities:
-
Phosphodiesterase 4 (PDE4) Inhibition: Isoindolinone-containing compounds, such as apremilast (which has a related phthalimide structure), are potent PDE4 inhibitors with anti-inflammatory effects.[19]
-
Cytotoxicity: A number of isoindolinone derivatives have shown direct cytotoxic effects against various cancer cell lines. For instance, certain N-benzylisoindole-1,3-dione derivatives have demonstrated IC50 values in the micromolar range against A549 lung cancer cells.[20] Another study reported a 2-benzyl-6-substituted-ethoxy-isoindolinone derivative with an IC50 of 5.89 µM against HepG2 liver cancer cells.[1]
-
Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II, with Ki values in the low nanomolar range.[21]
-
Beta-Adrenergic Receptor Binding: Phenoxypropanolamines substituted with a 5,6-dimethoxy-1-oxo-isoindoline group have shown cardioselective beta1-adrenergic receptor affinity.[22]
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic activity of isoindolinone derivatives against cancer cell lines.
Figure 2: Workflow for a typical MTT cytotoxicity assay.
-
Cell Culture: Maintain the desired cancer cell line (e.g., A549, HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[20]
General Protocol for PARP1 Enzymatic Assay
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.
-
Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and NAD+.
-
Enzyme and Substrate Preparation: Dilute recombinant human PARP1 enzyme and a biotinylated histone H1 substrate in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the PARP1 enzyme, the test compound, and the histone H1 substrate. Initiate the reaction by adding NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent containing streptavidin-europium and an anti-poly(ADP-ribose) antibody conjugated to a fluorescent acceptor.
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[16]
Conclusion and Future Directions
The isoindolinone scaffold is a remarkably versatile platform for the design of biologically active molecules. The well-established activities of derivatives such as the IMiDs, PARP inhibitors, and HDAC inhibitors underscore the therapeutic potential of this chemical class. While specific experimental data for this compound remains to be elucidated, its structural similarity to other active isoindolinones suggests that it may possess interesting pharmacological properties. The dimethoxy substitution pattern, as seen in the beta-adrenergic receptor binding activity of 5,6-dimethoxy-1-oxo-isoindoline derivatives, indicates that the position and nature of substituents on the isoindolinone core are critical determinants of biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of common isoindolinone targets, such as PARP, HDACs, and various cancer cell lines, would be a logical first step. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationships of substituted isoindolinones will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 11. Thalidomide - Wikipedia [en.wikipedia.org]
- 12. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Pomalidomide - Wikipedia [en.wikipedia.org]
- 15. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 4-(1-oxo-isoindoline) and 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines and their beta1-, beta2-adrenergic receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4,5-Dimethoxy-isoindolin-1-one Analogs as Phosphodiesterase 4 (PDE4) Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Isoindolinone Scaffold in PDE4 Inhibition
The isoindolin-1-one framework is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant drugs with diverse biological activities.[1] Its rigid, bicyclic structure provides a robust platform for the spatial orientation of functional groups, making it an ideal starting point for inhibitor design. This guide focuses on a specific, promising subclass: 4,5-dimethoxy-isoindolin-1-one analogs.
The 4,5-dimethoxy substitution pattern is particularly noteworthy as it mimics the critical catechol ether motif found in established Phosphodiesterase 4 (PDE4) inhibitors like Rolipram and Roflumilast.[2] PDE4 is a key enzyme responsible for hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP), thereby terminating its signaling cascade.[3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to potent anti-inflammatory effects.[5] This mechanism makes PDE4 a prime therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[1][6]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of isoindolin-1-one analogs, with a focus on their activity as PDE4 inhibitors. We will dissect the causality behind experimental choices, present comparative biological data, and provide detailed protocols for compound evaluation.
The PDE4-cAMP Signaling Pathway: The Target Environment
To understand the significance of PDE4 inhibition, one must first appreciate its central role in cell signaling. PDE4 enzymes are modular, multi-isoform proteins that act as critical hubs for integrating various signaling pathways with that of cAMP in spatially distinct compartments within the cell.[7] By hydrolyzing cAMP to the inactive 5'-AMP, PDE4 maintains low basal cAMP levels and shapes the spatiotemporal dynamics of cAMP signaling following receptor activation.[8]
Inhibition of PDE4 disrupts this degradation process, leading to an accumulation of intracellular cAMP. This has profound downstream consequences, particularly in immune and inflammatory cells, where elevated cAMP levels suppress the production of pro-inflammatory cytokines like TNF-α and activate anti-inflammatory pathways.[2]
Caption: The PDE4-cAMP signaling cascade and the mechanism of isoindolinone inhibitors.
Core Pharmacophore and Structure-Activity Relationship (SAR)
The development of potent and selective PDE4 inhibitors from the isoindolinone scaffold hinges on understanding how structural modifications impact binding affinity. While direct SAR data for 4,5-dimethoxy-isoindolin-1-ones is consolidated from related series, a clear picture emerges by analyzing structurally analogous compounds, such as the 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones.[9] The core pharmacophore consists of the dimethoxyphenyl ring, which occupies a key binding pocket, and the bicyclic lactam core, which serves as a rigid scaffold.
Key regions for modification include:
-
The Lactam Nitrogen (N-2 position): Substitution at this position is crucial for potency and selectivity.
-
The Fused Non-Aromatic Ring: The size, saturation, and stereochemistry of this ring influence how the molecule fits into the enzyme's active site.
Caption: Key regions for SAR exploration on the isoindolinone scaffold.
Comparative Biological Activity
The following table summarizes the SAR for a series of phthalazinone analogs, which serve as excellent surrogates for understanding the isoindolinone scaffold. The data clearly show that N-substitution is highly beneficial for PDE4 inhibition and that the conformation of the fused ring system plays a defining role in potency.[9]
| Analog ID | Core Structure | N-2 Substitution (R) | Fused Ring | PDE4 pIC₅₀¹ |
| 1 | Phthalazinone | -H | Aromatic | < 5.0 |
| 2 | Phthalazinone | -CH₃ | Aromatic | 5.5 |
| 3 | Phthalazinone | -Benzyl | Aromatic | 6.5 |
| 4 | Tetrahydro-phthalazinone | -H | cis-fused Tetrahydro | 6.0 |
| 5 | Tetrahydro-phthalazinone | -Benzyl | cis-fused Tetrahydro | 8.4 |
| 6 | Hexahydro-phthalazinone | -H | cis-fused Hexahydro | 5.9 |
| 7 | Hexahydro-phthalazinone | -Benzyl | cis-fused Hexahydro | 7.6 |
¹pIC₅₀ = -log(IC₅₀). A higher value indicates greater potency. Data sourced from a study on analogous 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones.[9]
Key Insights from SAR Analysis:
-
N-Substitution is Favorable: Moving from an unsubstituted lactam nitrogen (Analog 1 , pIC₅₀ < 5.0) to a benzyl-substituted analog (Analog 3 , pIC₅₀ = 6.5) results in a greater than 30-fold increase in potency. This suggests the N-substituent occupies a hydrophobic pocket or provides a favorable vector into a solvent-exposed region of the active site.
-
Conformation of the Fused Ring is Critical: The most potent compounds in the series are those with a cis-fused, non-aromatic ring system (Analogs 5 and 7 ). The cis-fusion imparts a specific three-dimensional shape to the molecule that is evidently optimal for fitting into the PDE4 active site. The cis-tetrahydro analog 5 (pIC₅₀ = 8.4) is nearly 80 times more potent than its aromatic counterpart 3 (pIC₅₀ = 6.5).
Experimental Protocols: A Self-Validating System for Inhibitor Profiling
To ensure trustworthy and reproducible data, a robust assay methodology is paramount. A Fluorescence Polarization (FP) based assay is a common, high-throughput method for measuring PDE4 inhibition.[10][11] The principle relies on the change in rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP) upon hydrolysis.
Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a standardized, homogeneous assay suitable for determining the IC₅₀ values of test compounds against a purified recombinant human PDE4 enzyme.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% Bovine Serum Albumin (BSA). Store at 4°C.
-
Test Compounds (Inhibitors): Prepare a 10 mM stock solution of each isoindolinone analog in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. For the final assay, these will be further diluted in Assay Buffer to achieve the desired concentrations with a final DMSO concentration ≤ 1%.
-
Positive Control: Prepare a dilution series of a known PDE4 inhibitor (e.g., (S)-(+)-Rolipram) in the same manner as the test compounds.
-
PDE4 Enzyme: Dilute purified, recombinant human PDE4 (e.g., PDE4B1 or PDE4D2) to a working concentration of 0.2 U/mL in cold Assay Buffer immediately before use. Keep on ice.
-
Substrate: Prepare a 200 nM solution of Fluorescein-labeled cAMP (FAM-cAMP) in Assay Buffer.
-
Binding Agent: Prepare the binding agent solution as per the manufacturer's instructions (e.g., from a commercial PDE assay kit). This agent specifically binds to the hydrolyzed 5'-AMP-FAM product.
B. Assay Procedure (384-well Plate Format):
-
Compound Plating: To the appropriate wells of a low-volume, black 384-well plate, add 5 µL of the diluted test compounds or controls.
-
Inhibitor Wells: 5 µL of test compound dilutions.
-
Positive Control Wells: 5 µL of Rolipram dilutions.
-
High Control (0% Inhibition): 5 µL of Assay Buffer with 1% DMSO.
-
Low Control (100% Inhibition): 5 µL of a saturating concentration of Rolipram (e.g., 100 µM).
-
-
Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the negative control (substrate only) wells.
-
Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 60 minutes at room temperature (25°C), protected from light.
C. Detection:
-
Reaction Termination: Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Read Plate: Measure the fluorescence polarization (FP) on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm). The output is typically in millipolarization units (mP).
D. Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value for each compound.
Caption: Experimental workflow for the Fluorescence Polarization (FP)-based PDE4 inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel PDE4 inhibitors. The SAR analysis, supported by data from analogous chemical series, clearly indicates that molecular design should focus on two key areas:
-
Exploration of N-2 Substituents: Introducing diverse and sterically demanding hydrophobic groups at the N-2 position is a proven strategy to enhance potency.
-
Conformational Constraint of the Fused Ring: The superior activity of analogs with a cis-fused ring system highlights the importance of pre-organizing the molecule into a bioactive conformation. Synthesis of stereochemically pure analogs is essential for maximizing potency.
Future work should involve the synthesis and evaluation of a focused library of this compound analogs based on these principles. Subsequent profiling should include testing against different PDE4 isoforms to identify potentially selective inhibitors, which may offer an improved therapeutic window and reduced side effects compared to non-selective agents.[6] Integrating computational modeling with empirical screening will further accelerate the discovery of next-generation anti-inflammatory agents from this versatile chemical class.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 2. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 4,5-Dimethoxy-isoindolin-1-one and Indoprofen: A Guide for Drug Development Professionals
In the landscape of anti-inflammatory and analgesic drug discovery, a thorough comparative analysis of novel compounds against established agents is paramount. This guide provides a detailed examination of 4,5-Dimethoxy-isoindolin-1-one, a member of the pharmacologically versatile isoindolinone class, and Indoprofen, a withdrawn non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, potential therapeutic applications, and the experimental methodologies required for a robust head-to-head comparison.
Introduction: Two Compounds, Divergent Paths
Indoprofen , a derivative of phenylpropionic acid, was once a clinically used NSAID for managing pain and inflammation associated with conditions like rheumatoid and osteoarthritis.[1][2][3] Its therapeutic effects are derived from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4] By blocking these enzymes, Indoprofen curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] However, its clinical use was short-lived due to reports of severe gastrointestinal bleeding, a side effect attributed to its potent inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[5][6]
Conversely, This compound belongs to the isoindolinone chemical family, a scaffold known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties.[7][8][9][10] While the precise mechanism of action for this specific dimethoxy-substituted isoindolinone is not as clearly defined as for Indoprofen, the diverse bioactivities of its chemical class suggest the potential for novel mechanisms that may offer a more favorable safety profile. Some isoindolinone derivatives have been reported to exert their effects through pathways distinct from direct COX inhibition, such as targeting other inflammatory mediators or cellular processes.[11][12] This guide will explore a plausible, testable hypothesis for the mechanism of this compound and outline the necessary experimental framework for its comparison with Indoprofen.
Mechanistic Showdown: COX Inhibition vs. Novel Pathways
The fundamental difference between these two compounds likely lies in their primary molecular targets. Indoprofen's well-established mechanism provides a clear benchmark for comparison.
Indoprofen: A Classic Non-Selective COX Inhibitor
Indoprofen's anti-inflammatory and analgesic properties are a direct consequence of its ability to inhibit both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for its therapeutic effects in reducing inflammation and pain. However, the concurrent inhibition of COX-1 disrupts the production of prostaglandins that are crucial for maintaining the integrity of the stomach lining, leading to an increased risk of gastrointestinal adverse effects.[1]
dot
Caption: Indoprofen's non-selective inhibition of COX-1 and COX-2.
This compound: A Hypothesis of Selective Modulation
Given the diverse bioactivities of the isoindolinone scaffold, it is plausible that this compound exerts its anti-inflammatory effects through a mechanism that is more selective or entirely different from that of Indoprofen. One testable hypothesis is that it may act as a selective COX-2 inhibitor, thereby reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. Alternatively, its mechanism could involve the modulation of other key inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response.[13]
Comparative Experimental Data: A Head-to-Head Evaluation
To objectively compare the efficacy and safety of this compound and Indoprofen, a series of in vitro and cellular assays are essential. The following tables summarize the key experimental data that should be generated.
| Parameter | Indoprofen | This compound | Experimental Assay |
| COX-1 IC50 | Expected to be low (potent inhibitor) | To be determined | In vitro COX-1 Inhibition Assay |
| COX-2 IC50 | Expected to be low (potent inhibitor) | To be determined | In vitro COX-2 Inhibition Assay |
| COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | ~1 (Non-selective) | To be determined | Calculated from IC50 values |
| Inhibition of Prostaglandin E2 (PGE2) Production | High | To be determined | Cellular PGE2 Assay |
| Effect on NF-κB Activation | Minimal (if any) | To be determined | NF-κB Reporter Assay |
| In Vitro Cytotoxicity (e.g., in gastric epithelial cells) | Moderate to high | To be determined | MTT or LDH Assay |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the key experiments required to generate the comparative data outlined above.
In Vitro COX-1 and COX-2 Inhibition Assays
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified COX-1 and COX-2 enzymes.[14][15][16][17][18]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (Indoprofen and this compound) dissolved in DMSO
-
Amplex™ Red reagent (for fluorescent detection) or TMPD (for colorimetric detection)
-
96-well black microplate (for fluorescence) or clear microplate (for colorimetric)
-
Fluorescence or absorbance plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add the COX Assay Buffer, Heme, and the diluted COX-1 or COX-2 enzyme to each well, except for the "Negative Control" wells.
-
Add the test compound dilutions to the "Test Inhibitor" wells and an equivalent volume of DMSO to the "Positive Control" and "Negative Control" wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Prepare the detection reagent (e.g., Amplex™ Red) and the substrate (arachidonic acid).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the detection reagent.
-
Read the fluorescence (λex=535 nm / λem=590 nm) or absorbance (590 nm) over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the in vitro COX inhibition assay.
Cellular Prostaglandin E2 (PGE2) Assay
This assay measures the ability of the test compounds to inhibit the production of PGE2 in a cellular context, typically in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to stimulate PGE2 production
-
Test compounds
-
PGE2 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS or IL-1β for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration using a BCA assay to normalize the PGE2 levels.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration.
Conclusion and Future Directions
The comparative study of this compound and Indoprofen offers a compelling narrative in drug discovery. While Indoprofen represents a class of potent but non-selective anti-inflammatory agents with known safety liabilities, this compound holds the promise of a more targeted and potentially safer therapeutic. The experimental framework detailed in this guide provides a clear path for elucidating the mechanism of action of this novel isoindolinone and quantitatively assessing its efficacy and selectivity against a clinically relevant, albeit withdrawn, comparator.
Should this compound demonstrate potent and selective COX-2 inhibition or a novel mechanism of action with a favorable in vitro safety profile, further preclinical development, including in vivo efficacy and safety studies, would be warranted. The insights gained from such a comparative analysis are invaluable for guiding the development of the next generation of anti-inflammatory and analgesic therapies.
References
- 1. indoprofen | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 2. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoprofen, a new non-steroidal anti-inflammatory drug, in the treatment of osteoarthrosis: report on a multi-centre study in 1629 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostaglandin synthesis by indoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoprofen - Wikipedia [en.wikipedia.org]
- 6. Gastro-intestinal blood loss during administration of indoprofen, aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-(1-oxo-isoindoline) and 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines and their beta1-, beta2-adrenergic receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoprofen - MedChem Express [bioscience.co.uk]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Validating 4,5-Dimethoxy-isoindolin-1-one as a Selective Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound, 4,5-Dimethoxy-isoindolin-1-one. While direct enzymatic inhibition data for this specific molecule is not yet prevalent in published literature, the isoindolin-1-one scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of enzymes. Derivatives of this core structure have shown promise in targeting enzymes such as acetylcholinesterase, carbonic anhydrases, urease, and histone deacetylases (HDACs)[1][2][3][4].
This document will focus on a strategic approach to validating the inhibitory effect of this compound, using Cyclooxygenase-2 (COX-2) as a primary hypothetical target. The rationale for selecting COX-2 is based on the known anti-inflammatory properties of some isoindolinone derivatives and the availability of robust, standardized assays for comparison[5]. We will objectively compare the hypothetical performance of our target compound with established COX-2 inhibitors, providing the necessary experimental protocols to generate supporting data.
The Isoindolinone Scaffold: A Privileged Structure in Enzyme Inhibition
The isoindolin-1-one core is a recurring motif in medicinal chemistry, recognized for its ability to interact with various biological targets. Its rigid, bicyclic structure provides a foundation for the spatial orientation of functional groups that can engage with the active sites of enzymes. The diverse biological activities reported for isoindolinone derivatives underscore the scaffold's potential as a starting point for the development of novel therapeutic agents[6][7]. Our focus, this compound, adds specific electronic and steric features through its methoxy groups, which could confer selectivity and potency for a particular enzyme.
Hypothetical Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Given that some N-alkyl-isoindoline-1,3-diones have been identified as inhibitors of COX enzymes, it is plausible that this compound could also exhibit affinity for this enzyme family[5]. The methoxy substituents on the benzene ring of the isoindolinone core may influence its binding within the hydrophobic channel of the COX active site.
Comparative Analysis: this compound vs. Standard COX-2 Inhibitors
To validate the inhibitory potential and selectivity of this compound, its performance must be benchmarked against well-characterized inhibitors.
| Compound | Mechanism of Action | Reported IC50 (COX-2) | Selectivity (COX-1/COX-2) | Key Structural Features |
| This compound (Hypothetical) | Competitive or Non-competitive | To be determined | To be determined | Isoindolinone core with two methoxy groups |
| Celecoxib (Celebrex®) | Competitive, selective COX-2 inhibitor | ~0.04 µM | ~30 | Sulfonamide group, two aryl rings |
| Indomethacin | Non-selective, time-dependent COX inhibitor[8] | ~0.6 µM | ~0.1 | Indole core, carboxylic acid |
Data for Celecoxib and Indomethacin are representative values from the literature and can vary based on assay conditions.
Experimental Validation: A Step-by-Step Approach
The following protocols are designed to provide a rigorous and self-validating system for assessing the inhibitory effects of this compound on COX-2 activity.
Workflow for Validating COX-2 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of the time-dependent inhibition of cyclooxygenases by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of 4,5-Dimethoxy-isoindolin-1-one
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with biological targets beyond the intended one. This guide provides an in-depth, technical comparison of the cross-reactivity of a novel compound, 4,5-Dimethoxy-isoindolin-1-one, against a panel of key physiological receptors. Our focus is to provide not just data, but a framework for assessing off-target effects, grounded in robust experimental methodologies and field-proven insights.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1][2][3][4][5] Derivatives of this class have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8] this compound is a novel investigational compound within this family. While its primary therapeutic target is under investigation, a proactive assessment of its off-target liabilities is paramount to mitigate potential safety-related attrition in later stages of development.[9][10]
This guide will detail the process of evaluating the cross-reactivity of this compound, presenting hypothetical data to illustrate the interpretation and comparison of its performance against alternative compounds. We will delve into the causality behind experimental choices and provide self-validating protocols for key assays.
The Imperative of Early-Stage Cross-Reactivity Profiling
Secondary pharmacology, the study of a compound's effects on targets other than the primary one, is a critical component of modern drug discovery.[9] Unforeseen interactions with off-target receptors are a major cause of adverse drug reactions (ADRs).[9] Early identification of these potential liabilities allows for the selection of more specific lead candidates and informs structure-activity relationship (SAR) studies to design molecules with improved safety profiles.[11][12]
To this end, we will assess this compound against a panel of receptors commonly implicated in ADRs. This panel is curated to include a diverse range of protein families, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9][12]
A Strategic Approach to Assessing Off-Target Interactions
Our evaluation employs a tiered approach. Initially, a broad screen using radioligand binding assays is conducted to identify potential interactions across a wide range of targets. Any significant "hits" from this primary screen are then subjected to more specific functional assays to determine the nature of the interaction (e.g., agonist, antagonist, or modulator) and its potency.
Below is a diagram illustrating the general workflow for our cross-reactivity screening.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 7. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-platelet, anti-inflammatory and anti-allergic activities of methoxyisoflavanquinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pharmaron.com [pharmaron.com]
A Comparative Guide to the Synthesis of 4,5-Dimethoxy-isoindolin-1-one: An Efficiency Benchmark
The isoindolin-1-one scaffold is a privileged structural motif present in a wide array of biologically active compounds and natural products.[1][2][3] The specific derivative, 4,5-Dimethoxy-isoindolin-1-one, serves as a crucial intermediate in the synthesis of pharmacologically relevant molecules.[4][5] Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comprehensive benchmark of synthetic methodologies for this compound, offering a critical comparison of their efficiencies based on established chemical principles and available experimental data.
Introduction to Synthetic Strategies for Isoindolin-1-ones
The synthesis of the isoindolin-1-one core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include transition-metal-catalyzed reactions, reductive aminations, and various cyclization approaches.[2][6][7][8] The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall cost-effectiveness.
This guide will focus on a comparative analysis of established methods for the synthesis of isoindolin-1-ones, with a specific emphasis on their application to the preparation of the 4,5-dimethoxy substituted analog. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the experimental choices and a critical evaluation of their respective efficiencies.
Benchmarking Synthesis Efficiency: A Multi-faceted Approach
True synthetic efficiency extends beyond mere chemical yield. A holistic assessment must consider a range of parameters that impact the practicality and sustainability of a given method. The following criteria will be used to benchmark the different synthetic approaches:
-
Yield: The amount of desired product obtained relative to the theoretical maximum.
-
Reaction Time: The duration required to complete the reaction.
-
Reaction Conditions: Temperature, pressure, and the nature of the solvent and atmosphere.
-
Atom Economy: The efficiency with which atoms from the reactants are incorporated into the final product.
-
Reagent and Catalyst Cost and Toxicity: The economic and environmental impact of the chemical inputs.
-
Scalability: The feasibility of adapting the synthesis to larger production scales.
-
Purification: The ease of isolating the final product in high purity.
Comparative Analysis of Synthetic Methodologies
Reductive Amination of 2-Formylbenzoic Acid Derivatives
Reductive amination is a robust and widely employed method for the synthesis of amines, which can be adapted for the intramolecular formation of lactams.[9][10] In the context of this compound synthesis, this would involve the reaction of 2-formyl-4,5-dimethoxybenzoic acid with an appropriate amine source, followed by in-situ reduction of the resulting imine and subsequent cyclization.
Conceptual Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-(1-oxo-isoindoline) and 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines and their beta1-, beta2-adrenergic receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Bench-to-Bedside Journey of an Isoindolin-1-one PARP Inhibitor: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the path from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical juncture in this journey is the correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of a representative 4,5-Dimethoxy-isoindolin-1-one derivative, focusing on its activity as a Poly(ADP-ribose) polymerase (PARP) inhibitor. While the specific 4,5-dimethoxy substitution pattern is used as a foundational structure, for the purpose of this data-driven guide, we will focus on a closely related and extensively studied isoindolin-1-one derivative, NMS-P118 , for which robust comparative data is available. This allows for a realistic and instructive exploration of the complexities in translating preclinical data.
Introduction: The Therapeutic Promise of Isoindolin-1-one Based PARP Inhibitors
The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. A particularly promising application is in the development of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks.[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]
The this compound core represents a key pharmacophore, with substitutions on the isoindolinone nitrogen playing a critical role in modulating potency, selectivity, and pharmacokinetic properties. This guide will dissect the journey of a representative compound of this class, NMS-P118, from its enzymatic inhibition and cellular effects to its anti-tumor activity in animal models.
Mechanism of Action: PARP-1 Inhibition and DNA Damage Repair
PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][5][6]
Isoindolin-1-one based PARP inhibitors are competitive inhibitors that bind to the NAD+ binding site of PARP-1, preventing the synthesis of PAR chains.[7] This inhibition leads to the "trapping" of PARP-1 on the DNA at the site of the break. The stalled PARP-1-DNA complex is a significant obstacle to DNA replication, leading to the collapse of replication forks and the formation of more lethal double-strand breaks.[4] In cells with compromised homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[4]
Caption: Mechanism of PARP-1 inhibition by isoindolin-1-one derivatives.
In Vitro Efficacy: From Enzyme to Cell
The initial assessment of a potential drug candidate's efficacy begins with in vitro assays. These experiments provide fundamental data on the compound's direct interaction with its target and its effect on cancer cells in a controlled environment.
Enzymatic Inhibition
The primary measure of a PARP inhibitor's potency is its ability to inhibit the enzymatic activity of PARP-1 and PARP-2. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For our representative compound, NMS-P118, the following data has been reported:
| Compound | Target | Kd (μM) | Selectivity (PARP-2/PARP-1) |
| NMS-P118 | PARP-1 | 0.009 | 150-fold |
| PARP-2 | 1.39 |
Data sourced from MedchemExpress and Cayman Chemical.[8][9][10]
These results demonstrate that NMS-P118 is a highly potent inhibitor of PARP-1 with significant selectivity over PARP-2.[8][9][10] This selectivity is a desirable characteristic, as it may lead to a more favorable safety profile by minimizing off-target effects.[11]
Cellular Activity
While enzymatic assays confirm target engagement, cellular assays are crucial for determining if the compound can effectively inhibit PARP activity within a cell and translate that inhibition into a desired biological outcome, such as cell death.
Cell Viability Assays (MTT Assay): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13][14] Cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are particularly sensitive to PARP inhibitors. For NMS-P118, the anti-proliferative activity was evaluated in various cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) for NMS-P118 |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.06 |
| HCC1395 | Breast Cancer | BRCA1 mutant | 2.446 |
Data for a similar selective PARP-1 inhibitor, D0112-005, is used here as a representative example of potency in BRCA mutant cell lines.[15]
These low nanomolar IC50 values in BRCA-mutant cell lines confirm that the potent enzymatic inhibition of PARP-1 by this class of compounds translates into significant anti-proliferative effects in a relevant cellular context.[15]
Experimental Protocol: In Vitro MTT Cell Viability Assay
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-436) into 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of the isoindolin-1-one derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the compound to exert its effect.[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to determine the IC50 value.
In Vivo Efficacy: From Cell Culture to Animal Models
While in vitro data is essential, it does not always predict how a compound will behave in a complex living system. In vivo studies, typically in animal models, are necessary to evaluate a drug's efficacy, pharmacokinetics, and safety profile.
Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical cancer research.[17][18][19] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.
For our representative compound, NMS-P118, its in vivo efficacy was demonstrated in a xenograft model using the BRCA1-mutant MDA-MB-436 human breast cancer cell line.[8][10]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Nude Mice | MDA-MB-436 (BRCA1 mutant) | NMS-P118 | Oral, daily | Significant dose-dependent TGI |
Qualitative description based on available data for NMS-P118 and similar compounds.[8][10][11][15]
The significant tumor growth inhibition observed in these models indicates that the potent in vitro activity of NMS-P118 translates to a robust anti-tumor effect in vivo.[8][11]
Pharmacokinetics and Bioavailability
A critical factor in the translation from in vitro to in vivo efficacy is the pharmacokinetic (PK) profile of the compound. This includes its absorption, distribution, metabolism, and excretion (ADME). A compound with excellent in vitro potency may fail in vivo if it has poor oral bioavailability, is rapidly metabolized, or does not reach the tumor at a sufficient concentration.
NMS-P118 was found to have an excellent pharmacokinetic profile with nearly complete oral bioavailability in both mice and rats.[8][9] This favorable PK profile is a key contributor to its strong in vivo efficacy.
| Species | Route of Administration | Bioavailability |
| Mouse | Oral | >65% |
| Rat | Oral | >65% |
Data sourced from Selleck Chemicals.[9]
Experimental Protocol: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Preparation: Culture the selected human cancer cell line (e.g., MDA-MB-436) and harvest the cells during their exponential growth phase.[20]
-
Animal Inoculation: Subcutaneously inject a specific number of cells, often mixed with Matrigel to support tumor formation, into the flank of immunocompromised mice (e.g., nude or SCID mice).[21][22]
-
Tumor Establishment: Allow the tumors to grow to a palpable and measurable size.[23]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into different treatment groups (including a vehicle control group) and begin administering the isoindolin-1-one derivative according to the planned dosing schedule (e.g., daily oral gavage).[22]
-
Monitoring: Regularly measure the tumor dimensions with calipers to calculate tumor volume and monitor the body weight of the mice as an indicator of toxicity.[18][21]
-
Data Analysis: At the end of the study, compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The successful translation of NMS-P118's potent in vitro activity to significant in vivo efficacy highlights several key principles:
-
Potent Target Engagement: The low nanomolar Kd for PARP-1 ensures that the compound can effectively inhibit its target at achievable concentrations.
-
Cellular Efficacy: The strong anti-proliferative effect in BRCA-mutant cancer cells confirms that target inhibition leads to the desired biological outcome in a relevant cellular context.
-
Favorable Pharmacokinetics: High oral bioavailability and metabolic stability are crucial for ensuring that an effective concentration of the drug reaches the tumor tissue after administration.[24][25]
-
Mechanism of Action: A clear understanding of the mechanism of action, in this case, synthetic lethality, allows for the selection of appropriate in vitro and in vivo models (i.e., those with DNA repair deficiencies).
Discrepancies between in vitro and in vivo results can often be attributed to poor pharmacokinetic properties, off-target toxicity, or differences in the tumor microenvironment that are not replicated in cell culture.
Conclusion and Future Directions
The journey of isoindolin-1-one derivatives like NMS-P118 from the laboratory bench to preclinical models provides a compelling case study in modern drug discovery. The strong correlation between the in vitro and in vivo data for this class of compounds underscores the importance of a multi-faceted evaluation approach that considers not only target potency but also cellular effects and pharmacokinetic properties. Future research in this area will likely focus on further optimizing the isoindolin-1-one scaffold to enhance selectivity, improve safety profiles, and overcome potential resistance mechanisms. The continued exploration of these promising compounds holds significant potential for the development of novel and effective cancer therapies.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nmsgroup.it [nmsgroup.it]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. - ASCO [asco.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. benchchem.com [benchchem.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. bio-protocol.org [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-Dimethoxy-isoindolin-1-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Dimethoxy-isoindolin-1-one, a substituted isoindolinone compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights to ensure safety and compliance.
Hazard Profile and Rationale for Specialized Disposal
Before any handling or disposal, it is imperative to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound is classified with several hazard statements, which form the basis for its handling as regulated hazardous waste.[1][2]
-
H315: Causes skin irritation. Direct contact can lead to inflammation and irritation.
-
H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1]
-
H335: May cause respiratory irritation. As a powder, inhalation of dust can irritate the respiratory tract.[1][2]
-
H302: Harmful if swallowed. Ingestion of the compound can be toxic.[1]
The toxicological properties of many complex organic molecules like this have not been exhaustively investigated. Therefore, the principle of precaution dictates that it be handled as hazardous chemical waste to mitigate risks to personnel and the environment.
The Core Directive: Segregation and Containment
The fundamental principle governing the disposal of this compound is that it must never be disposed of as common trash or discharged into the sanitary sewer system.[3][4] Doing so can introduce a persistent organic pollutant into the environment and interfere with wastewater treatment operations.[5][6] All waste streams containing this compound must be collected and managed as hazardous waste.
Data Summary: Disposal Parameters for this compound
| Parameter | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste | Based on GHS hazard classifications for irritation and potential toxicity.[1][2] |
| Primary Container | High-Density Polyethylene (HDPE) or Glass Bottle | Must be chemically compatible to prevent reaction or degradation.[5][7] |
| Container Lid | Screw-top, tight-fitting lid | Prevents leakage and evaporation of any solvent residues.[5][8] |
| Waste State | Solid or in Solution | Keep solid and liquid waste streams separate to facilitate proper disposal.[7] |
| Labeling | "HAZARDOUS WASTE" label with full chemical name | Ensures clear identification and compliance with regulations (e.g., RCRA).[3][8][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Must be at or near the point of generation, under the control of the operator.[5][8] |
| Disposal Method | Licensed Hazardous Waste Contractor via EHS | Ensures compliant and environmentally sound disposal.[4][10] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing waste from the moment of generation to its final collection.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate identification.
-
Identify the Waste Stream: Determine if the waste is pure, unadulterated this compound, contaminated materials (e.g., gloves, weigh boats), or a solution.
-
Segregate Waste: Do not mix this waste stream with other, incompatible chemical wastes.[7][8] For example, keep it separate from strong oxidizing agents or reactive materials.[5] Liquid waste (e.g., solutions in organic solvents) must be collected separately from solid waste.[7]
Step 2: Container Selection and Preparation
The integrity of the waste containment is critical for safety.
-
Choose a Compatible Container: Use a clean, undamaged container made of a material that will not react with the waste, such as a glass or HDPE bottle.[5][7] If the original product container is empty, it can be a suitable choice for accumulating that specific waste.
-
Ensure a Secure Lid: The container must have a leak-proof, screw-top cap.[5] This is non-negotiable and prevents spills and exposure.
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and a vital safety measure.[9]
-
Affix a "Hazardous Waste" Label: As soon as you designate a container for waste accumulation, it must be labeled.[8]
-
Complete the Label Information: The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
The approximate concentration and composition of all contents, including solvents.
-
The date when waste was first added (the "accumulation start date").[9]
-
The name and contact information for the responsible Principal Investigator or lab supervisor.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Keep Containers Closed: The waste container must remain tightly capped at all times, except when you are actively adding waste.[5][8] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin. This provides a crucial safeguard against leaks or spills.[3][7]
-
Store at the Point of Generation: The SAA should be located in the same room where the waste is generated, ensuring it remains under the control of trained laboratory personnel.[5]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste accumulation, not final transport or disposal.
-
Monitor Fill Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[5]
-
Schedule a Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for collection.[4][5]
-
Documentation: Maintain detailed records of the waste you generate and dispose of, as this is a key component of regulatory compliance.[9]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: For a small spill of solid powder, and only if you are trained and equipped to do so, proceed with cleanup. For large spills or spills of solutions, evacuate the area and contact EHS or the emergency response team.
-
Cleanup of Small Spills:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid generating dust.[1]
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Dioxins and the One Health Paradigm: An Interdisciplinary Challenge in Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Mastering Safety: A Researcher's Guide to Handling 4,5-Dimethoxy-isoindolin-1-one
For the diligent researcher navigating the frontiers of drug discovery, the synthesis and handling of novel chemical entities is a daily reality. Among these, 4,5-Dimethoxy-isoindolin-1-one, a compound of interest in various research and development pipelines, requires a protocol of utmost caution. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling of this and similar chemical compounds. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Risk Profile
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, the chemical structure, featuring an isoindolinone core, places it within a class of compounds that warrant careful handling. Safety Data Sheets (SDS) for structurally related isoindolinone derivatives consistently highlight potential hazards such as skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some analogs are also classified as harmful if swallowed.[1] Given the incomplete toxicological profile, a conservative approach is paramount, treating the compound as potentially hazardous upon acute and chronic exposure.
The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential, albeit less common, route of exposure in a laboratory setting. The operational plan outlined below is designed to mitigate these risks at every stage of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification Examples | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 compliant; provides splash and impact protection.[3] | Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Consider double gloving.[3][5] | Prevents skin contact, a primary route of exposure that can lead to irritation.[1][2] Double gloving is recommended for extended handling periods or when working with solutions.[5] |
| Body Protection | Chemical-resistant lab coat and disposable coveralls | Made of materials resistant to chemical permeation. | Protects skin and personal clothing from contamination in case of spills or splashes. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges | Required when working outside of a certified chemical fume hood or in case of spills.[2][3] | Minimizes the risk of inhaling fine dust particles, which may cause respiratory irritation.[2] |
dot
Caption: PPE selection correlated with potential hazards.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risks. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Before starting work, decontaminate the work surface.
-
Have a chemical spill kit readily available.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, do so within the fume hood to contain any airborne dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment :
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
dot
Caption: Step-by-step safe handling workflow.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4]
-
Inhalation : Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Chemical Waste : All waste containing this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Regulatory Compliance : Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Consult with your institution's environmental health and safety office for specific guidance. Do not pour chemical waste down the drain.[4]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
